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  • Product: 2-Methyl-4-(3-pyridyl)thiazole
  • CAS: 122845-35-6

Core Science & Biosynthesis

Foundational

Spectroscopic Data of 2-Methyl-4-(3-pyridyl)thiazole: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound 2-Methyl-4-(3-pyridyl)thiazole. Designed for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound 2-Methyl-4-(3-pyridyl)thiazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the molecule. The guide emphasizes not just the data itself, but the underlying principles and experimental considerations that are crucial for accurate interpretation and application in a research context.

Introduction

2-Methyl-4-(3-pyridyl)thiazole is a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of both the pyridine and thiazole moieties in pharmacologically active molecules. Accurate structural elucidation and characterization are paramount for its application in drug design and development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the molecular structure and purity of synthesized compounds. This guide provides a detailed analysis of the expected and observed spectroscopic data for this compound.

Molecular Structure

The structural representation of 2-Methyl-4-(3-pyridyl)thiazole is fundamental to understanding its spectroscopic properties. The molecule consists of a thiazole ring substituted with a methyl group at the 2-position and a pyridine ring at the 4-position.

Caption: Molecular structure of 2-Methyl-4-(3-pyridyl)thiazole.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a standard protocol for the GC-MS analysis of a small organic molecule like 2-Methyl-4-(3-pyridyl)thiazole.

  • Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).

  • Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC inlet, which is heated to ensure rapid vaporization.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.

  • Ionization: As the separated components elute from the column, they enter the mass spectrometer's ion source. Electron ionization (EI) at 70 eV is a common method for small molecules.[1]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Data Presentation: Mass Spectrum of 2-Methyl-4-(3-pyridyl)thiazole

The mass spectrum of 2-Methyl-4-(3-pyridyl)thiazole shows a distinct molecular ion peak and several characteristic fragment ions.[2]

m/zRelative Intensity (%)Proposed Fragment
176100[M]⁺ (Molecular Ion)
135~40[M - CH₃CN]⁺
103~60[C₅H₄N-C≡CH]⁺
91~30[C₅H₄N-CH]⁺
Interpretation of Fragmentation

The fragmentation pattern provides valuable structural information. The molecular ion at m/z 176 confirms the molecular weight of the compound. The fragmentation of thiazole rings is known to proceed through specific pathways.[3][4]

Caption: Proposed fragmentation pathway for 2-Methyl-4-(3-pyridyl)thiazole.

The base peak is the molecular ion, indicating a relatively stable structure. A significant fragment at m/z 135 corresponds to the loss of acetonitrile (CH₃CN) from the molecular ion, a characteristic fragmentation of methylthiazoles. Subsequent fragmentation of the pyridyl-containing fragment leads to the ions observed at m/z 103 and 91.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Experimental Protocol: ¹H and ¹³C NMR

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra of a solid organic compound.[5]

  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: The NMR tube is placed in the spectrometer's probe.

  • ¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.7s3H-CH₃
~7.3-7.4m1HPyridyl H-5
~7.5s1HThiazole H-5
~8.2-8.3m1HPyridyl H-4
~8.6m1HPyridyl H-6
~9.1s1HPyridyl H-2
Predicted ¹³C NMR Data

Similarly, the ¹³C NMR chemical shifts can be predicted.[6]

Chemical Shift (δ, ppm)Assignment
~19-CH₃
~118Thiazole C-5
~123Pyridyl C-5
~133Pyridyl C-3
~134Pyridyl C-4
~148Pyridyl C-6
~150Pyridyl C-2
~152Thiazole C-4
~166Thiazole C-2
Interpretation of Predicted NMR Data
  • ¹H NMR: The methyl group is expected to appear as a singlet around 2.7 ppm. The protons on the pyridine ring will show characteristic splitting patterns and chemical shifts depending on their position relative to the nitrogen atom. The proton on the thiazole ring is expected to be a singlet in the aromatic region.

  • ¹³C NMR: The carbon of the methyl group will be found at a high field (low ppm). The carbons of the thiazole and pyridine rings will appear in the aromatic region, with the carbons closer to the electronegative nitrogen and sulfur atoms being shifted further downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7]

Experimental Protocol: Solid Sample IR

For a solid sample, the thin-film or KBr pellet method is commonly used.[8][9]

  • Thin-Film Method: A small amount of the solid is dissolved in a volatile solvent (e.g., methylene chloride). A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[8]

  • KBr Pellet Method: A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed under high pressure to form a transparent pellet.

  • Spectral Acquisition: The plate or pellet is placed in the IR spectrometer, and the spectrum is recorded.

Predicted IR Data

The expected characteristic IR absorption bands for 2-Methyl-4-(3-pyridyl)thiazole are based on the functional groups present in its structure.[10][11]

Wavenumber (cm⁻¹)IntensityVibration
3100-3000Medium-WeakAromatic C-H Stretch
2950-2850WeakMethyl C-H Stretch
~1600-1450Medium-StrongC=C and C=N Ring Stretching (Pyridine and Thiazole)
~1450MediumMethyl C-H Bend
~1200-1000MediumIn-plane C-H Bending
~900-650StrongOut-of-plane C-H Bending
Interpretation of Predicted IR Data

The IR spectrum is expected to be dominated by absorptions corresponding to the aromatic rings and the methyl group. The C=C and C=N stretching vibrations of the pyridine and thiazole rings will give rise to a series of bands in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the aromatic rings and the methyl group will appear above and below 3000 cm⁻¹, respectively. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands that is unique to the molecule.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive profile of 2-Methyl-4-(3-pyridyl)thiazole. The mass spectrum confirms the molecular weight and offers insight into its fragmentation pathways. While experimental NMR and IR spectra are not widely published, the predicted data, based on sound chemical principles and data from related compounds, offer a reliable reference for researchers. The detailed experimental protocols provide a framework for obtaining high-quality spectroscopic data for this and similar compounds, ensuring the scientific integrity of future research.

References

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. Available from: [Link]

  • 1H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl) - ResearchGate. ResearchGate. Available from: [Link]

  • 2-Methyl-4-(3-pyridyl)thiazole | C9H8N2S | CID 600616 - PubChem. PubChem. Available from: [Link]

  • GC-MS Sample Preparation - Organomation. Organomation. Available from: [Link]

  • 4.2: IR Spectroscopy - Chemistry LibreTexts. Chemistry LibreTexts. Available from: [Link]

  • Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines - ResearchGate. ResearchGate. Available from: [Link]

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Exploratory

The 2-Methyl-4-(3-pyridyl)thiazole Scaffold: A Privileged Motif in Modern Drug Discovery

Foreword: Unveiling the Therapeutic Potential of a Unique Heterocyclic Core In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for the development of potent an...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Therapeutic Potential of a Unique Heterocyclic Core

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for the development of potent and selective therapeutic agents is perpetual. The 2-Methyl-4-(3-pyridyl)thiazole core has emerged as a "privileged structure," a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme target. This technical guide, intended for researchers, scientists, and drug development professionals, delves into the burgeoning field of 2-Methyl-4-(3-pyridyl)thiazole derivatives, exploring their synthesis, diverse biological activities, and the intricate structure-activity relationships that govern their therapeutic potential. We will dissect the causality behind experimental designs and present a self-validating narrative of the protocols employed in the evaluation of these promising compounds.

The Architectural Significance of the 2-Methyl-4-(3-pyridyl)thiazole Moiety

The unique arrangement of a thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, linked to a pyridine ring at the 4-position, and further substituted with a methyl group at the 2-position of the thiazole, creates a molecule with a distinct electronic and steric profile. The pyridine ring, a bioisostere of a phenyl group, introduces a nitrogen atom that can act as a hydrogen bond acceptor, enhancing interactions with biological targets. The thiazole ring, a common pharmacophore in numerous approved drugs, contributes to the overall lipophilicity and metabolic stability of the molecule.[1][2] This combination of features makes the 2-Methyl-4-(3-pyridyl)thiazole scaffold an attractive starting point for the design of new bioactive compounds.

Synthesis of the Core Scaffold and Its Derivatives: A Strategic Overview

The construction of the 2-Methyl-4-(3-pyridyl)thiazole core and its subsequent derivatization are pivotal to exploring its biological potential. A common and efficient method for the synthesis of the core structure is the Hantzsch thiazole synthesis. This involves the reaction of a thioamide with an α-haloketone. For the synthesis of derivatives, the core scaffold can be functionalized at various positions, most notably at the 5-position of the thiazole ring.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and derivatization of 2-Methyl-4-(3-pyridyl)thiazole compounds, leading to a library of molecules for biological screening.

Synthesis Workflow Generalized Synthesis and Derivatization Workflow cluster_synthesis Core Synthesis cluster_derivatization Derivatization at Thiazole C5-position Thioamide Pyridine-3-carbothioamide Hantzsch Hantzsch Thiazole Synthesis Thioamide->Hantzsch AlphaHaloKetone α-Halo Ketone (e.g., 3-chloro-2-butanone) AlphaHaloKetone->Hantzsch Core 2-Methyl-4-(3-pyridyl)thiazole Hantzsch->Core Functionalization Functionalization (e.g., Carboxylation) Core->Functionalization Intermediate C5-Functionalized Intermediate Functionalization->Intermediate Coupling Coupling with diverse building blocks Intermediate->Coupling Derivatives Library of Derivatives Coupling->Derivatives BiologicalScreening BiologicalScreening Derivatives->BiologicalScreening Biological Screening

Caption: Generalized workflow for the synthesis and derivatization.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The thiazole moiety is a key structural feature in several clinically used anticancer drugs.[1] Derivatives of the 2-Methyl-4-(3-pyridyl)thiazole scaffold have demonstrated promising cytotoxic activity against various cancer cell lines, with lung cancer being a notable target.[3]

Cytotoxicity Against A549 Lung Cancer Cells

A study on a series of thiazole-based pyridines, including compounds with a 3-pyridyl substituent, revealed potent cytotoxic activity against the A549 human lung adenocarcinoma cell line.[3] Notably, enhanced activity was observed for derivatives bearing 2,5-dimethoxyphenyl and 4,4'-biphenyl substituents at the fourth position of the thiazole ring when a 3-pyridyl group was present.[3] This suggests that the electronic and steric properties of the substituent at this position play a crucial role in modulating anticancer efficacy.

Compound IDSubstituent at Thiazole Position 4IC₅₀ (µM) against A549 cells
2f 2,5-dimethoxyphenylMore potent than Cisplatin
2h 4,4'-biphenylMore potent than Cisplatin
Cisplatin-Standard Reference
Data adapted from a study on thiazole-based pyridines for lung cancer therapy.[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: A549 cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Cisplatin is used as a positive control. The plates are incubated for 48 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are solubilized with a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial and Antioxidant Frontiers

The emergence of multidrug-resistant pathogens and the detrimental effects of oxidative stress necessitate the development of new antimicrobial and antioxidant agents. Derivatives of 2-Methyl-4-(3-pyridyl)thiazole have shown significant promise in both arenas.

Broad-Spectrum Antimicrobial Activity

A series of 5-[4-methyl-2-(pyridin-3-yl)thiazole-5-yl]-4-substituted-3-substituted benzylthio-4H-1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds exhibited notable activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The derivatives with a 3-pyridyl moiety were particularly effective against Gram-positive bacteria.

Bacterial/Fungal StrainRepresentative MIC (µg/mL) of active 3-pyridyl derivatives
Staphylococcus aureus< 3.09 - 6.25
Bacillus subtilis< 3.09 - 12.5
Escherichia coli12.5 - 50
Candida albicans6.25 - 25
MIC (Minimum Inhibitory Concentration) values are indicative of the most potent compounds in the series.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used technique.

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism without compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Radical Scavenging and Antioxidant Potential

The same series of 5-[4-methyl-2-(pyridin-3-yl)thiazole-5-yl] derivatives also displayed antioxidant activity, evaluated by their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Antioxidant Mechanism DPPH Radical Scavenging by an Antioxidant DPPH_Radical DPPH• (Purple, Radical) Antioxidant 2-Methyl-4-(3-pyridyl)thiazole Derivative (AH) DPPH_H DPPH-H (Yellow, Non-radical) DPPH_Radical->DPPH_H Donates H• Antioxidant_Radical Antioxidant Radical (A•) Antioxidant->Antioxidant_Radical Loses H•

Caption: DPPH radical scavenging mechanism.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the DPPH radical, thus neutralizing it.

Step-by-Step Methodology:

  • Preparation of DPPH Solution: A fresh solution of DPPH in methanol is prepared.

  • Reaction Mixture: Different concentrations of the test compounds are mixed with the DPPH solution in a 96-well plate. Ascorbic acid is used as a standard antioxidant.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [ (A_control - A_sample) / A_control ] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. The search for novel anti-inflammatory agents with improved safety profiles is a critical area of research. Derivatives of 5-methyl-2-(pyridine-3-yl)thiazole have been investigated for their in vitro anti-inflammatory activity.

Inhibition of Protein Denaturation

A series of 5-methyl-2-(pyridine-3-yl)thiazole-4-carbohydrazide derivatives demonstrated the ability to inhibit the denaturation of bovine serum albumin (BSA), a well-established in vitro model for assessing anti-inflammatory activity. The IC₅₀ values for the most active compounds were in the range of 46.29–100.60 μg/mL. The presence of hydroxyl and methoxy substituents on the aromatic ring condensed with the carbohydrazide moiety was found to enhance the anti-inflammatory activity.

Experimental Protocol: Inhibition of Bovine Serum Albumin (BSA) Denaturation

This assay assesses the ability of a compound to prevent the heat-induced denaturation of a protein, which is analogous to the protein denaturation that occurs during inflammation.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: A reaction mixture containing BSA solution (e.g., 0.2% w/v in Tris buffer saline) and various concentrations of the test compounds is prepared. Diclofenac sodium is used as a standard drug.

  • Incubation: The reaction mixtures are incubated at 37°C for 20 minutes and then heated at 72°C for 5 minutes to induce denaturation.

  • Cooling and Absorbance Measurement: The mixtures are cooled to room temperature, and the turbidity, which is a measure of protein denaturation, is measured spectrophotometrically at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated as: [ (A_control - A_sample) / A_control ] * 100, where A_control is the absorbance of the control (BSA without compound) and A_sample is the absorbance in the presence of the test compound.

Structure-Activity Relationship (SAR) and Future Directions

The biological activities of 2-Methyl-4-(3-pyridyl)thiazole derivatives are intricately linked to their structural features. Key SAR insights include:

  • Anticancer Activity: The nature of the substituent at the 4-position of the thiazole ring significantly influences cytotoxicity. Bulky and electron-rich groups appear to be favorable.[3]

  • Antimicrobial Activity: The presence of the 3-pyridyl moiety is beneficial for activity against Gram-positive bacteria. The nature of the substituents on the triazole and benzylthio moieties provides a rich avenue for further optimization.

  • Anti-inflammatory Activity: Electron-donating groups like hydroxyl and methoxy on the aromatic ring attached to the carbohydrazide side chain enhance the inhibition of protein denaturation.

The future of research on 2-Methyl-4-(3-pyridyl)thiazole derivatives lies in the rational design of new analogs based on these SAR insights. Further exploration of their mechanisms of action at the molecular level, including the identification of specific enzyme or receptor targets, will be crucial for their advancement as potential therapeutic agents. In vivo studies in relevant animal models are the next logical step to validate the in vitro findings and assess the pharmacokinetic and toxicological profiles of the most promising candidates.

Conclusion: A Scaffold of Significant Promise

The 2-Methyl-4-(3-pyridyl)thiazole core represents a versatile and promising scaffold in medicinal chemistry. The derivatives synthesized from this core have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. The modular nature of their synthesis allows for the generation of diverse chemical libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. As our understanding of the molecular targets and mechanisms of action of these derivatives deepens, the 2-Methyl-4-(3-pyridyl)thiazole scaffold is poised to make a significant contribution to the development of next-generation therapeutics.

References

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Foundational

In silico prediction of 2-Methyl-4-(3-pyridyl)thiazole bioactivity

Executive Summary & Structural Rationale This technical guide details the in silico bioactivity prediction protocol for 2-Methyl-4-(3-pyridyl)thiazole . This molecule represents a "privileged scaffold"—a core structural...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

This technical guide details the in silico bioactivity prediction protocol for 2-Methyl-4-(3-pyridyl)thiazole . This molecule represents a "privileged scaffold"—a core structural fragment capable of serving as a ligand for diverse biological targets, most notably Monoamine Oxidase B (MAO-B) and Adenosine Receptors .

The structural logic for investigating this scaffold rests on three chemical pillars:

  • Bioisosterism: The 3-pyridyl ring acts as a bioisostere for the phenyl ring found in classical MAO inhibitors, improving water solubility and metabolic stability.

  • Electronic Distribution: The thiazole ring (position 4) provides a specific pi-electron density that facilitates

    
     stacking interactions with aromatic residues (e.g., Tyr326 in MAO-B).
    
  • Synthetic Accessibility: The scaffold is readily accessible via the Hantzsch Thiazole Synthesis , allowing for rapid analog generation based on computational hits.

Computational Workflow Architecture

The following diagram outlines the decision matrix for profiling this scaffold. We move from broad target identification to high-precision molecular dynamics.

Workflow cluster_0 Phase 1: Target Fishing cluster_1 Phase 2: Structure-Based Design cluster_2 Phase 3: Validation Start Input Structure: 2-Methyl-4-(3-pyridyl)thiazole TargetPred Pharmacophore Mapping (SwissTargetPrediction / SEA) Start->TargetPred Filter Selectivity Filter: CNS vs. Peripheral Targets TargetPred->Filter Docking Molecular Docking (AutoDock Vina / Glide) Target: hMAO-B (PDB: 2V5Z) Filter->Docking High Probability Hit Interaction Interaction Analysis (Pi-Stacking / H-Bonds) Docking->Interaction ADMET ADMET Profiling (BBB Permeability / CYP Inhibition) Interaction->ADMET Binding Energy < -7.0 kcal/mol MD_Sim MD Simulation (100ns) (RMSD / RMSF Stability) ADMET->MD_Sim BBB+ / Non-Toxic

Figure 1: Hierarchical workflow for the in silico characterization of thiazole-pyridine derivatives.

Phase 1: Target Identification & Pharmacophore Mapping

Before docking, we must validate the biological target. The 2-methyl-4-(3-pyridyl)thiazole scaffold is highly enriched in inhibitors of Monoamine Oxidase B (MAO-B) , an enzyme critical in Parkinson's disease pathology.

Protocol: Reverse Pharmacophore Screening
  • SMILES Generation: Cc1nc(c(s1)c2cccnc2)

  • Tool Selection: Use SwissTargetPrediction or SEA (Similarity Ensemble Approach) .

  • Thresholds:

    • Probability:[1] > 0.6 for MAO-B.

    • Dual Activity: Check for adenosine receptor (A2A) antagonism, a common off-target for thiazoles.

Causality: The 3-pyridyl nitrogen acts as a hydrogen bond acceptor, mimicking the substrate binding mode of dopamine, while the thiazole sulfur modulates lipophilicity.

Phase 2: Molecular Docking Protocol (hMAO-B)

This is the core predictive step. We utilize AutoDock Vina due to its accuracy in ranking small heterocycles.

Experimental Setup
ParameterSpecificationRationale
Target Protein hMAO-B (PDB ID: 2V5Z) High-resolution crystal structure co-crystallized with safinamide.
Ligand Prep Energy min. (MMFF94); pH 7.4The pyridine nitrogen is weakly basic; verify protonation state.
Grid Box Center x: 50.6, y: 156.3, z: 28.5Centered on the FAD cofactor and substrate cavity.
Grid Size 20 x 20 x 20 ÅRestricted to the active site to prevent non-specific surface binding.
Exhaustiveness 32Increased sampling depth for higher reproducibility.
Step-by-Step Methodology:
  • Protein Preparation: Remove water molecules. Retain the FAD cofactor as it is essential for the catalytic mechanism (oxidative deamination). Add polar hydrogens and Kollman charges.

  • Ligand Preparation: The 2-methyl group is rotatable. Ensure the torsion tree allows rotation to optimize steric fit against the Tyr326 gating residue.

  • Docking Execution: Run Vina.

  • Validation (Self-Docking): Re-dock the co-crystallized ligand (safinamide). The RMSD must be < 2.0 Å for the protocol to be valid.

Interaction Logic (The "Why"):

The docking score should exceed -7.5 kcal/mol . Look for these specific interactions:

  • 
     T-shaped interaction:  Between the 3-pyridyl ring  and Tyr326 .
    
  • Hydrogen Bond: Between the thiazole nitrogen and the water network or Cys172 (if accessible).

  • Hydrophobic Cleft: The 2-methyl group should orient toward the hydrophobic entrance cavity (Ile199), suggesting that extending this methyl to a larger group (e.g., hydrazine) would increase potency.

Phase 3: ADMET Profiling (CNS Focus)

Since MAO-B is a CNS target, Blood-Brain Barrier (BBB) permeability is non-negotiable.

Key Metrics to Calculate (via SwissADME):

PropertyTarget RangeConsequence of Failure
LogP (Lipophilicity) 1.5 – 3.5< 1.5: Poor membrane transport. > 4.0: P-gp efflux liability.
TPSA (Topological Polar Surface Area) < 90 Ų> 90 Ų significantly reduces BBB penetration.
H-Bond Donors 0 - 1High donor count hinders passive diffusion across the BBB.
CYP Inhibition Non-inhibitor (CYP3A4)Essential to avoid drug-drug interactions (DDI).

Interpretation: The 2-methyl-4-(3-pyridyl)thiazole scaffold typically exhibits a TPSA of ~41 Ų and LogP ~2.2 , placing it squarely in the "BOILED-Egg" yolk (high probability of BBB permeation).

Phase 4: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulation (using GROMACS or Desmond) validates the temporal stability of the complex.

Simulation Protocol:
  • System Setup: Solvate the Protein-Ligand complex in a cubic box (TIP3P water model). Neutralize with Na+/Cl- ions (0.15 M).

  • Minimization: Steepest descent (50,000 steps) to remove steric clashes.

  • Equilibration:

    • NVT Ensemble: 100 ps at 300K (stabilize temperature).

    • NPT Ensemble: 100 ps at 1 bar (stabilize pressure).

  • Production Run: 100 ns.

Analysis Logic (RMSD & RMSF):
  • Ligand RMSD: Should stabilize (plateau) within the first 10-20 ns. Fluctuations > 2.5 Å indicate the ligand is "tumbling" and not a tight binder.

  • Residue RMSF: Check Tyr326 and Ile199 . Low fluctuations in these residues confirm the ligand is effectively "locking" the active site gate.

MD_Logic cluster_analysis Post-Trajectory Analysis Input Docked Complex Sim 100ns Simulation Input->Sim RMSD RMSD Analysis (Pass: < 2.0 Å deviation) Sim->RMSD Hbond H-Bond Lifetime (Pass: Occupancy > 60%) Sim->Hbond Fail Ligand Drift (Fail: Dissociation) Sim->Fail

Figure 2: Validation criteria for Molecular Dynamics trajectories.

References

  • Chimenti, F., et al. (2009). "Synthesis and biological evaluation of novel 2-thiazolylhydrazone derivatives as selective MAO-B inhibitors." European Journal of Medicinal Chemistry.

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.

  • Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports.

  • Binda, C., et al. (2007). "Structure of human monoamine oxidase B in complex with the selective inhibitor safinamide." Journal of Medicinal Chemistry. (PDB ID: 2V5Z).

  • Hantzsch, A. (1881). "Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak."[2] Annalen der Chemie. (Foundational chemistry for scaffold synthesis).

Sources

Exploratory

An In-Depth Technical Guide to the Derivatives and Analogs of 2-Methyl-4-(3-pyridyl)thiazole

Introduction: The Strategic Importance of the Pyridyl-Thiazole Scaffold The fusion of a thiazole ring with a pyridine moiety creates a heterocyclic scaffold of significant interest in medicinal chemistry and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyridyl-Thiazole Scaffold

The fusion of a thiazole ring with a pyridine moiety creates a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] Both thiazole and pyridine are prominent pharmacophores, appearing in a wide array of natural products and synthetic drugs, valued for their diverse biological activities.[1][2][3][4] The core structure of 2-Methyl-4-(3-pyridyl)thiazole serves as a foundational template for the rational design of novel therapeutic agents. Its amphiphilic nature, possessing both hydrophobic and hydrophilic characteristics, enhances its potential to interact with biological targets and cross cellular membranes.[1]

This guide provides a comprehensive exploration of the known derivatives and analogs of this core structure. We will delve into the synthetic strategies employed to modify this scaffold, analyze the critical structure-activity relationships (SAR) that govern biological efficacy, and survey the broad therapeutic potential of these compounds, ranging from antimicrobial to anticancer applications. The narrative is designed for researchers and drug development professionals, emphasizing the causality behind synthetic choices and the self-validating nature of the described protocols.

Part 1: Foundational Synthetic Strategies: The Hantzsch Synthesis

The primary and most versatile method for constructing the pyridyl-thiazole core is the Hantzsch thiazole synthesis.[3][4][5][6] This classic condensation reaction provides a reliable and straightforward route to the thiazole nucleus.

Causality of the Hantzsch Synthesis: The reaction's robustness stems from the inherent reactivity of its components. It involves the nucleophilic attack of the sulfur atom from a thioamide onto the electrophilic carbon of an α-halocarbonyl compound, followed by an intramolecular condensation and dehydration to form the stable aromatic thiazole ring. This method allows for significant diversity, as substitutions can be easily introduced on both the thioamide and the α-halocarbonyl precursors, enabling the generation of extensive compound libraries for screening.

Hantzsch_Synthesis cluster_reactants Reactants Thioamide Pyridine-thioamide (Source of N1, C2, S) Intermediate Thioether Intermediate Thioamide->Intermediate + AlphaHaloKetone α-Haloketone (Source of C4, C5, and substituents) AlphaHaloKetone->Intermediate Product Pyridyl-Thiazole Derivative Intermediate->Product Cyclization & Dehydration

Caption: General workflow of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate

This protocol, adapted from established literature, exemplifies the Hantzsch synthesis for a related pyridyl-thiazole analog and serves as a foundational method.[7]

Objective: To synthesize a core pyridyl-thiazole structure via the reaction of a pyridine-carbothioamide with an α-haloketone derivative.

Materials:

  • Pyridine-4-carbothioamide (1 equivalent)

  • Ethyl 2-chloro-3-oxobutanoate (1 equivalent)

  • Absolute Ethanol

  • Sodium Bicarbonate Solution (10%)

  • Standard laboratory glassware, reflux condenser, magnetic stirrer, and filtration apparatus.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve pyridine-4-carbothioamide (30 mmol) in absolute ethanol (30 mL).

  • Addition of Reactant: To the stirring solution, add ethyl 2-chloro-3-oxobutanoate (30 mmol).

  • Reflux: Heat the reaction mixture to reflux and maintain for 5 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

    • Scientist's Note: Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier for the condensation reaction while serving as an effective solvent for both reactants.

  • Work-up: After cooling the mixture to room temperature, pour it into cold water.

  • Neutralization: Neutralize the aqueous mixture with a 10% sodium bicarbonate solution. This step is critical to quench any remaining acid and precipitate the product.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration.

  • Purification: Wash the filtered solid with water and recrystallize from water or an appropriate solvent system to yield the purified product.

  • Characterization: Confirm the structure of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-Methyl-4-(3-pyridyl)thiazole derivatives is exquisitely sensitive to structural modifications at the C2, C4, and C5 positions of the thiazole ring. Understanding these relationships is paramount for designing potent and selective agents.

Modifications at the Thiazole C2-Position

The C2 position is a key site for introducing diversity, with amino, amide, and urea functionalities being extensively explored, particularly for antimicrobial applications.[8]

  • Amino, Amide, and Urea Linkages: Studies on anti-tubercular agents revealed that incorporating an amide or urea linkage at the C2 position significantly enhances activity compared to a simple, unsubstituted amine.[8] For instance, a cyclohexylamide derivative was 14-fold more active than its corresponding amine analog.[8] This suggests the amide/urea carbonyl group may be crucial for hydrogen bonding interactions with the biological target.

  • Lipophilicity: Lipophilic amides generally retain or improve biological activity.[8] Conversely, introducing small alkyl or polar amide groups often leads to a complete loss of activity, highlighting the importance of a hydrophobic substituent at this position for effective target engagement or membrane permeability.[8]

  • Heteroaromatic Amines: While potent, heteroaromatic amines at the C2 position, such as in 4-(Pyridin-2-yl)-N-(pyridin-3-yl)thiazol-2-amine, can suffer from cytotoxicity, indicating a narrow therapeutic window.[8]

Modifications at the Thiazole C4-Position

The substituent at the C4 position is a critical determinant of activity, especially for antimycobacterial compounds.

  • Positional Isomerism of the Pyridine Ring: There is a specific preference for the pyridyl isomer at this position. For anti-tubercular activity, a 2-pyridyl ring at the C4 position confers optimal potency.[8][9][10] In stark contrast, the corresponding 3-pyridyl isomer was found to be completely devoid of activity in the same assay.[8] This stark difference underscores a highly specific binding pocket topology in the target enzyme or protein that accommodates the nitrogen of the 2-pyridyl ring but not the 3-pyridyl ring.

  • Isosteric Replacements: Replacing the C4-pyridyl group with other moieties, such as simple alkyl chains or other aromatic rings (e.g., phenyl, 2-methoxyphenyl), generally results in inactive compounds.[8] This reinforces the unique and essential role of the specific pyridyl scaffold at this position.

Modifications at the Thiazole C5-Position

The C5 position offers a versatile handle for extending the core scaffold and introducing additional heterocyclic systems.

  • Carbohydrazide Intermediate: A common strategy involves converting a C5-carboxylate ester into a 5-carbohydrazide derivative.[7][11] This hydrazide is a powerful synthetic precursor for constructing various five-membered heterocycles like triazoles and oxadiazoles.[7]

  • Hybrid Molecules: This approach has been used to create complex hybrids, such as 5-[4-methyl-2-(pyridin-3/4-yl)thiazole-5-yl]-4-substituted-3-substituted benzylthio-4H-1,2,4-triazole derivatives.[11] These hybrid molecules have shown promising antimicrobial and antioxidant activities, demonstrating that the C5 position can be used to modulate the compound's overall biological profile.[11]

SAR_Workflow Core 2-Methyl-4-(3-pyridyl)thiazole Core Scaffold C2_Mod C2-Position Modification (Amine, Amide, Urea) Core->C2_Mod C4_Mod C4-Position Modification (Pyridyl Isomerism) Core->C4_Mod C5_Mod C5-Position Modification (Heterocycle Addition) Core->C5_Mod Activity_Antimicrobial Antimicrobial Activity (e.g., M. tuberculosis) C2_Mod->Activity_Antimicrobial Lipophilic amides enhance Activity_Anticancer Anticancer Activity C2_Mod->Activity_Anticancer C4_Mod->Activity_Antimicrobial 2-pyridyl isomer is critical C5_Mod->Activity_Antimicrobial Hybrid molecules show promise Activity_Other Other Activities (Antioxidant, Anti-inflammatory) C5_Mod->Activity_Other Hybrid molecules show promise

Caption: Logical flow of Structure-Activity Relationship (SAR) analysis.

SAR Summary Table
Position of ModificationStructural ChangeImpact on Biological ActivityRationale / Key Insight
Thiazole C2 Amine → Amide/UreaIncreased anti-tubercular activity[8]Carbonyl group likely forms key H-bond interactions.
Thiazole C2 Addition of lipophilic groupsMaintained or increased activity[8]Enhances hydrophobic interactions or membrane permeability.
Thiazole C2 Addition of small/polar groupsLoss of activity[8]Fails to meet the steric or electronic requirements of the binding site.
Thiazole C4 Pyridine Isomer (2-pyridyl vs. 3-pyridyl)2-pyridyl is optimal; 3-pyridyl is inactive (anti-tubercular)[8]Strict steric and electronic requirements in the target's binding pocket.
Thiazole C4 Pyridyl → Other aromatics/alkylsLoss of activity[8]The pyridyl nitrogen and ring system are essential for activity.
Thiazole C5 Addition of Triazole/OxadiazoleConfers broad antimicrobial & antioxidant activity[11]Creates hybrid molecules with expanded pharmacophoric features.

Part 3: Biological Activities and Therapeutic Landscape

Derivatives of the 2-Methyl-4-(3-pyridyl)thiazole scaffold have been investigated across a spectrum of therapeutic areas, underscoring the platform's versatility.

Antimicrobial and Anti-tubercular Activity

This is the most extensively studied application. The 2-aminothiazole series, in particular, has demonstrated potent activity against Mycobacterium tuberculosis.[8][9][10]

  • Mechanism: While not fully elucidated for all derivatives, the potent and rapid bactericidal activity suggests a novel mechanism of action that does not involve iron chelation.[8]

  • Selectivity: Certain analogs show good selectivity for mycobacterial species over other bacteria and have a favorable separation between antimicrobial activity and eukaryotic cell cytotoxicity.[8]

  • Broad Spectrum: Beyond tuberculosis, various pyridyl-thiazole derivatives have shown activity against Gram-positive bacteria.[11] For instance, compounds with a 3-pyridyl moiety exhibited high antibacterial activity with MIC values as low as <3.09 µg/mL.[11]

Anticancer Activity

The pyridine-thiazole hybrid structure is a promising scaffold for developing new anticancer agents.[3][4]

  • Cytotoxicity: Synthesized derivatives have been evaluated against a panel of human cancer cell lines, including breast (MCF-7), liver (HepG2), and prostate (PC3) cancer.[3][4] Certain compounds revealed promising anticancer activity with IC₅₀ values in the low micromolar range (5.36–8.76 μM), comparable to the standard drug 5-fluorouracil.[3]

  • Targeting Kinases: Molecular docking studies suggest that some of these compounds may exert their effect by inhibiting key signaling proteins like Rho-associated protein kinase (ROCK-1).[3]

Other Therapeutic Areas
  • Anti-inflammatory Activity: Thiazole derivatives have been investigated as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are key targets for treating pain and inflammation.[12]

  • Antiplasmodial Activity: The same scaffolds developed for tuberculosis have also been screened for activity against Plasmodium falciparum, the parasite responsible for malaria, with some compounds showing promising results.[9][10]

  • Neurodegenerative Diseases: Thiazole analogs have been designed as anticholinesterase agents for the potential treatment of Alzheimer's disease, with some derivatives showing inhibitory activity (IC₅₀) at the nanomolar level, comparable to the reference drug donepezil.[13]

Conclusion and Future Outlook

The 2-Methyl-4-(3-pyridyl)thiazole core is a privileged scaffold in medicinal chemistry, offering a robust and versatile platform for the development of novel therapeutic agents. The synthetic accessibility via the Hantzsch reaction allows for extensive structural diversification, and the well-defined structure-activity relationships provide a clear roadmap for rational drug design. Key insights—such as the critical role of the C4-(2-pyridyl) isomer for anti-tubercular activity and the activity-enhancing effect of C2-amide linkers—are invaluable for guiding optimization efforts.

Future research should focus on several key areas:

  • Mechanism of Action Studies: Elucidating the precise molecular targets for the most potent compounds will be crucial for understanding their efficacy and potential for resistance development.

  • Pharmacokinetic Optimization: Systematic studies to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds are necessary to translate in vitro potency into in vivo efficacy.

  • Expansion of Therapeutic Applications: While antimicrobial and anticancer activities are well-documented, further exploration into areas like neuroinflammation, metabolic disorders, and viral diseases could uncover new therapeutic utilities for this versatile scaffold.

By integrating synthetic chemistry with rigorous biological evaluation and computational modeling, the full potential of 2-Methyl-4-(3-pyridyl)thiazole derivatives can be unlocked, paving the way for the next generation of innovative medicines.

References

  • Synthesis of 2-pyridyl 4-phenyl-thiazoles The lead structure can be... - ResearchGate. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. (2022, November 9). Frontiers. Retrieved February 4, 2026, from [Link]

  • Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. (n.d.). Arabian Journal of Chemistry. Retrieved February 4, 2026, from [Link]

  • Kaplan, N., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLoS ONE, 11(5), e0155229. [Link]

  • Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. (2022, February 17). European Journal of Medicinal Chemistry. Retrieved February 4, 2026, from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.). European Journal of Medicinal Chemistry. Retrieved February 4, 2026, from [Link]

  • SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. (n.d.). Farmacia Journal. Retrieved February 4, 2026, from [Link]

  • Two metal complex derivatives of pyridine thiazole ligand: synthesis, characterization and biological activity. (2021, August 7). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. (n.d.). SciELO. Retrieved February 4, 2026, from [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023, August 20). Journal of Drug Delivery and Therapeutics. Retrieved February 4, 2026, from [Link]

  • Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. (2013, December 12). PubMed. Retrieved February 4, 2026, from [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). National Institutes of Health. Retrieved February 4, 2026, from [Link]

  • Synthesis of Some N-(4-(Aryl)-2-Thioxo-1,3-Thiazol-3(2H)-yl)Pyridine-4-Carboxamide as Antimicrobial and Anti-inflammatory Agents. (2015, June 24). Hilaris Publisher. Retrieved February 4, 2026, from [Link]

  • (PDF) Thiazole derivatives: prospectives and biological applications. (2024, April 24). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. (2014, January 9). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. (n.d.). ACS Publications. Retrieved February 4, 2026, from [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2023, September 21). FABAD Journal of Pharmaceutical Sciences. Retrieved February 4, 2026, from [Link]

  • 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. (n.d.). National Institutes of Health. Retrieved February 4, 2026, from [Link]

  • Synthesis of 3-propyl-4-(pyridin-3-yl)thiazole-2(3H)-thione (IOI-214). - ResearchGate. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (n.d.). Retrieved February 4, 2026, from [Link]

  • Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. (2020, September 18). ResearchGate. Retrieved February 4, 2026, from [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023, August 6). ACS Omega. Retrieved February 4, 2026, from [Link]

  • Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. (2023, September 28). ChemRxiv. Retrieved February 4, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Fragment-Based Kinase Profiling of 2-Methyl-4-(3-pyridyl)thiazole

[1] Abstract & Introduction The pyridinyl-heterocycle motif is a privileged scaffold in medicinal chemistry, serving as the pharmacophore for numerous ATP-competitive kinase inhibitors. While the 4-pyridyl-imidazole core...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Introduction

The pyridinyl-heterocycle motif is a privileged scaffold in medicinal chemistry, serving as the pharmacophore for numerous ATP-competitive kinase inhibitors. While the 4-pyridyl-imidazole core (exemplified by SB203580 ) is a classic inhibitor of p38 Mitogen-Activated Protein Kinase (p38 MAPK) , the thiazole bioisostere offers distinct physicochemical properties, including altered lipophilicity and hydrogen-bonding potential.[1]

This Application Note details the protocol for evaluating 2-Methyl-4-(3-pyridyl)thiazole as a kinase inhibitor scaffold. Given its low molecular weight (MW: ~176.24 Da), this compound is classified as a fragment . Consequently, this protocol is optimized for Fragment-Based Drug Discovery (FBDD) conditions, utilizing the ADP-Glo™ Kinase Assay . This bioluminescent assay is selected for its resistance to compound interference (fluorescence quenching), which is critical when screening aromatic heterocycles at high concentrations.

Key Mechanistic Insight

The 2-Methyl-4-(3-pyridyl)thiazole scaffold is hypothesized to bind to the ATP-binding pocket (hinge region) of the kinase.[1] The pyridine nitrogen typically acts as a hydrogen bond acceptor for the backbone amide of the "hinge" residue (e.g., Met109 in p38


), while the thiazole ring provides hydrophobic van der Waals interactions.

Experimental Design & Workflow

To accurately determine the inhibitory potency (IC


) of a fragment, the assay must be robust at high compound concentrations (up to 1 mM).
Assay Principle (ADP-Glo™)

The assay is performed in two steps:[1]

  • Kinase Reaction: The kinase transfers the

    
    -phosphate from ATP to the substrate, generating ADP.
    
    
    
    
    [1]
  • ADP Detection:

    • Reagent 1 (ADP-Glo): Terminates the kinase reaction and depletes remaining ATP.[1]

    • Reagent 2 (Detection): Converts the generated ADP back to ATP, which is then used by luciferase to generate light.

    • Signal: Luminescence is directly proportional to kinase activity.

Workflow Diagram

KinaseAssayWorkflow Compound Compound Prep 2-Methyl-4-(3-pyridyl)thiazole (10 mM DMSO Stock) Incubation Incubation 60 min @ RT Compound->Incubation 2.5 µL MasterMix Master Mix Prep p38 Enzyme + Substrate (2X Conc.) MasterMix->Incubation 2.5 µL ATP ATP Initiation (Start Reaction) Stop Step 1: ADP-Glo™ (Deplete ATP) ATP->Stop 60 min Incubation->ATP + 2.5 µL ATP Detect Step 2: Detection (ADP -> ATP -> Light) Stop->Detect 40 min Read Data Acquisition Luminometer Detect->Read 30 min

Caption: Step-by-step workflow for the ADP-Glo kinase assay, highlighting the sequential addition of reagents and incubation times.

Materials & Reagents

ComponentSpecificationRecommended Source
Test Compound 2-Methyl-4-(3-pyridyl)thiazoleSigma / Enamine / Synthesis
Kinase p38

MAPK (active)
SignalChem / Promega
Substrate p38 Peptide or MBP (Myelin Basic Protein)Promega (V9351)
Assay Buffer 40 mM Tris-HCl pH 7.5, 20 mM MgCl

, 0.1 mg/mL BSA
In-house / Promega 5X Buffer
ATP Ultra-Pure ATP (10 mM stock)Promega
Detection Kit ADP-Glo™ Kinase AssayPromega (V9101)
Plate 384-well, white, low-volume, solid bottomCorning (3824) or Greiner
Control Inhibitor SB203580 (Known p38 inhibitor)SelleckChem / Cayman

Detailed Protocol

Step 1: Compound Preparation (Serial Dilution)

Rationale: Fragments often have weak affinity (µM to mM range).[1] A broad concentration range is required.

  • Stock Solution: Dissolve 2-Methyl-4-(3-pyridyl)thiazole in 100% DMSO to a concentration of 100 mM .

    • Note: Ensure complete solubility by vortexing.

  • Dilution Plate: In a 96-well plate, prepare a 12-point dose-response curve.

    • Start at 1 mM (final assay concentration) down to 0.5 nM .

    • Perform 1:3 serial dilutions in DMSO.

  • Intermediate Dilution: Dilute the DMSO stocks 1:20 into 1X Kinase Buffer to create a "4X Working Solution" (5% DMSO).

    • Final DMSO in assay will be 1.25%, which is tolerated by p38.[1]

Step 2: Kinase Reaction Setup (384-well Low Volume)

Total Reaction Volume: 5 µL

  • Dispense Compound: Add 1.25 µL of the 4X Compound Working Solution to the test wells.

    • Positive Control (Max Activity): Add 1.25 µL of 5% DMSO (no compound).

    • Negative Control (No Enzyme): Add 1.25 µL of 5% DMSO.

  • Dispense Enzyme: Prepare p38

    
     enzyme in 1X Kinase Buffer.
    
    • Add 1.25 µL of Enzyme solution to all wells except Negative Control.

    • Add 1.25 µL of Buffer to Negative Control wells.

    • Pre-incubation:[1] Incubate compound and enzyme for 10 minutes at Room Temperature (RT) to allow equilibrium binding.

  • Initiate Reaction: Add 2.5 µL of 2X ATP/Substrate Mix .

    • Typical concentrations:[1] 50 µM ATP (near

      
      ) and 0.2 mg/mL Substrate.
      
  • Incubation: Seal plate and incubate for 60 minutes at RT.

Step 3: ADP Detection[1]
  • ADP-Glo Reagent: Add 5 µL of ADP-Glo™ Reagent to stop the reaction.[1]

    • Incubate for 40 minutes at RT.

    • Mechanism:[1][2] This digests unconsumed ATP, leaving only the ADP generated by the kinase.

  • Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent.

    • Incubate for 30 minutes at RT.

    • Mechanism:[1][2] Converts ADP to ATP and runs the Luciferase reaction.

Step 4: Data Acquisition[1]
  • Read Luminescence (Integration time: 0.5 – 1.0 second/well) using a multi-mode plate reader (e.g., EnVision, GloMax).

Data Analysis & Interpretation

Calculation

Calculate the Percent Inhibition for each concentration:



  • 
    : Luminescence of the test compound.[1]
    
  • 
    : DMSO control (full activity).
    
  • 
    : Background control.[1]
    
Curve Fitting

Plot log[Compound] vs. % Inhibition and fit using a non-linear regression (4-parameter logistic equation) to determine the IC


 .
Expected Results & Troubleshooting
  • High Potency (IC

    
     < 1 µM):  Unlikely for this specific fragment unless it acts as a "super-binder".
    
  • Moderate Potency (IC

    
     10–100 µM):  Expected range for a good fragment scaffold.
    
  • No Activity: If IC

    
     > 500 µM, the 3-pyridyl orientation might be unfavorable compared to the 4-pyridyl isomer found in SB203580.[1]
    
  • Interference: If the compound is colored or fluoresces, the luminescence signal might be quenched. The "No Enzyme" control containing the compound helps identify this artifact.

Pathway Context: p38 MAPK Signaling[1]

Understanding the downstream effects is crucial if this assay is moved to a cell-based format.[1]

p38Signaling Stimulus Stress / Cytokines (TNF-alpha, IL-1) MAP3K MAP3Ks (TAK1, ASK1) Stimulus->MAP3K MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target) MKK->p38 Phosphorylation (Thr180/Tyr182) MK2 MAPKAPK2 (MK2) p38->MK2 ATF2 ATF2 (Transcription) p38->ATF2 Inhibitor 2-Methyl-4-(3-pyridyl)thiazole (Inhibitor) Inhibitor->p38 ATP Competition Substrates Substrates Response Inflammation Cytokine Production MK2->Response ATF2->Response

Caption: The p38 MAPK signaling cascade. The inhibitor targets the ATP pocket of p38, blocking downstream activation of MK2 and ATF2.

References

  • Boehm, J. C., et al. (1996). 1-Substituted 4-aryl-5-pyridinylimidazoles: a new class of cytokine suppressive drugs with low 5-lipoxygenase and cyclooxygenase inhibitory potency.[1] Journal of Medicinal Chemistry.[3]

  • Kumar, S., et al. (1997). p38 MAP kinases: key signaling molecules as therapeutic targets for inflammatory diseases. Nature Reviews Drug Discovery.

  • Promega Corporation. (2024). ADP-Glo™ Kinase Assay Technical Manual.[1]

  • Morigi, R., et al. (2015). Recent patents on thiazole derivatives endowed with antitumor activity. Recent Patents on Anti-Cancer Drug Discovery.

  • PubChem. (2025).[4][5] Compound Summary: 2-Methyl-4-(3-pyridyl)thiazole.[1][2][4][6] National Library of Medicine.[4] [1][4]

Sources

Application

Application Notes &amp; Protocols: Evaluating the Anticancer Activity of 2-Methyl-4-(3-pyridyl)thiazole

Introduction: The Therapeutic Potential of Pyridine-Thiazole Scaffolds The intersection of pyridine and thiazole moieties has created a privileged scaffold in medicinal chemistry, giving rise to a class of compounds with...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Pyridine-Thiazole Scaffolds

The intersection of pyridine and thiazole moieties has created a privileged scaffold in medicinal chemistry, giving rise to a class of compounds with significant and diverse pharmacological activities. Within the realm of oncology, these hybrid molecules are of particular interest due to their demonstrated ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and interfere with critical cell signaling pathways essential for tumor growth and survival.[1][2] Derivatives of this structural class have shown promise against a wide array of human cancer cell lines, including lung, breast, liver, and leukemia.[3][4][5]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the systematic evaluation of the anticancer activity of a specific novel compound: 2-Methyl-4-(3-pyridyl)thiazole . While extensive data exists for the broader family of pyridine-thiazole derivatives, this guide provides the foundational protocols and scientific rationale required to characterize this specific molecule. We will explore its potential mechanisms of action based on established knowledge of related compounds and provide detailed, field-proven protocols for its in vitro evaluation.

The causality behind the anticancer effects of many thiazole derivatives lies in their ability to interact with key cellular machinery. Mechanisms range from the inhibition of crucial enzymes like Epidermal Growth Factor Receptor (EGFR) and PI3K to the induction of DNA damage and cell cycle arrest.[3][6][7] Therefore, a multi-faceted approach is essential to fully elucidate the compound's biological profile.

Hypothesized Mechanisms of Action

Based on extensive literature on structurally similar pyridine-thiazole hybrids, 2-Methyl-4-(3-pyridyl)thiazole may exert its anticancer effects through several key signaling pathways. The following diagram illustrates the primary molecular targets that are frequently dysregulated in cancer and have been identified as targets for this class of compounds. The subsequent experimental protocols are designed to validate which of these (or other) pathways are modulated by the test compound.

Hypothesized_MoA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis Pathway EGFR EGFR PI3K PI3K EGFR->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Cytochrome c release Bax Bax (Pro-apoptotic) Bax->Mitochondrion Promotes Cytochrome c release DNA DNA PARP PARP DNA->PARP Damage activates Cyclins_CDKs Cyclins/CDKs Caspase9 Caspase-9 Mitochondrion->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase3->PARP Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Compound 2-Methyl-4-(3-pyridyl)thiazole Compound->EGFR Inhibition? Compound->PI3K Inhibition? Compound->Bcl2 Inhibition? Compound->Bax Activation? Compound->DNA Damage? Compound->Cyclins_CDKs Inhibition?

Caption: Hypothesized molecular targets for 2-Methyl-4-(3-pyridyl)thiazole.

Comprehensive Experimental Workflow

A logical and phased approach is critical for the efficient evaluation of a novel compound. The workflow should begin with broad screening to determine general cytotoxicity and progress to more detailed mechanistic studies on the most sensitive cell lines.

Experimental_Workflow Start Compound Synthesis & Purification (2-Methyl-4-(3-pyridyl)thiazole) Cell_Culture Select & Culture Cancer Cell Lines (e.g., A549, MCF-7, HepG2) Start->Cell_Culture MTT Phase 1: Cytotoxicity Screening (MTT Assay) Cell_Culture->MTT IC50 Determine IC50 Values MTT->IC50 Mechanistic_Studies Phase 2: Mechanistic Assays (Treat cells at IC50 concentration) IC50->Mechanistic_Studies Apoptosis Apoptosis Assay (Annexin V / PI Staining) Mechanistic_Studies->Apoptosis Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) Mechanistic_Studies->Cell_Cycle Western_Blot Protein Expression Analysis (Western Blot) Mechanistic_Studies->Western_Blot Data_Analysis Data Analysis & Interpretation Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on Anticancer Activity & Mechanism Data_Analysis->Conclusion

Caption: Phased experimental workflow for anticancer activity evaluation.

Part 1: In Vitro Cytotoxicity Evaluation

Protocol 1: MTT Assay for Cell Viability and IC50 Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay is a gold standard for initial cytotoxicity screening and for determining the half-maximal inhibitory concentration (IC50).[2][5]

Materials:

  • 2-Methyl-4-(3-pyridyl)thiazole, dissolved in DMSO to create a 10 mM stock solution.

  • Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma).

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

  • 96-well cell culture plates.

  • MTT solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • Microplate reader (570 nm wavelength).

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-Methyl-4-(3-pyridyl)thiazole stock solution in complete medium. Concentrations should span a wide range to capture the full dose-response curve (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

  • Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include "vehicle control" wells (containing the highest concentration of DMSO used, typically <0.5%) and "untreated control" wells.

  • Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be consistent across experiments.[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to calculate the IC50 value.

Part 2: Mechanistic Assays

Protocol 2: Apoptosis Quantification by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus marking late apoptotic and necrotic cells. This method is highly effective for quantifying the induction of programmed cell death.[2]

Materials:

  • Cancer cells treated with 2-Methyl-4-(3-pyridyl)thiazole at its IC50 concentration for 24-48 hours.

  • Annexin V-FITC Apoptosis Detection Kit.

  • Flow cytometer.

Procedure:

  • Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with the compound (and controls) as described above. After incubation, collect both adherent and floating cells.

  • Cell Washing: Wash the collected cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer within one hour.

  • Data Interpretation:

    • Lower-Left Quadrant (Annexin V- / PI-): Live cells.

    • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells.

    • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells. A significant increase in the early and late apoptotic populations in treated cells compared to controls indicates the compound induces apoptosis.[2][8]

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) via flow cytometry. Many anticancer agents function by inducing cell cycle arrest at specific checkpoints.[6][9]

Materials:

  • Cancer cells treated with 2-Methyl-4-(3-pyridyl)thiazole at its IC50 concentration for 24 hours.

  • Cold 70% ethanol.

  • PI staining solution containing RNase A.

  • Flow cytometer.

Procedure:

  • Cell Treatment and Harvesting: Treat cells as previously described. Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend in the PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.[10][11]

Data Presentation

All quantitative data should be summarized in clear, well-structured tables for easy comparison and interpretation.

Table 1: In Vitro Cytotoxicity of 2-Methyl-4-(3-pyridyl)thiazole

Cell Line Tissue of Origin IC50 (µM) after 48h Treatment
A549 Lung Carcinoma Experimental Value
MCF-7 Breast Adenocarcinoma Experimental Value
HepG2 Hepatocellular Carcinoma Experimental Value
Normal Cell Line e.g., Fibroblast Experimental Value

IC50 values are presented as mean ± SD from three independent experiments.

Table 2: Effect of 2-Methyl-4-(3-pyridyl)thiazole on Apoptosis and Cell Cycle Distribution in [Sensitive Cell Line]

Treatment (IC50) % Early Apoptosis % Late Apoptosis % G0/G1 Phase % S Phase % G2/M Phase
Untreated Control Value ± SD Value ± SD Value ± SD Value ± SD Value ± SD
Compound-Treated Value ± SD Value ± SD Value ± SD Value ± SD Value ± SD

Data are presented as mean ± SD from three independent experiments.

References

  • Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. (2023). MDPI.
  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (2022). MDPI.
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
  • Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. (n.d.). Arabian Journal of Chemistry.
  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (n.d.). MDPI.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.
  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. (2025). ACS Omega.
  • Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. (n.d.).
  • Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. (2025). Publisher.
  • Synthetic 1,2,4-triazole-3-carboxamides Induce Cell Cycle Arrest and Apoptosis in Leukemia Cells. (n.d.). PubMed.
  • Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (n.d.). PubMed Central.
  • Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole deriv
  • Synthesis and Evaluation of Novel Ferrocenyl Thiazole Derivatives as Anticancer Agents. (n.d.). Taylor & Francis.
  • New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. (n.d.). PMC.
  • Synthetic 1,2,4-triazole-3-Carboxamides Induce Cell Cycle Arrest and Apoptosis in Leukemia Cells. (2024).
  • Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. (2025). PubMed Central.
  • Cellular apoptosis and cell cycle arrest as potential therapeutic targets for eugenol derivatives in Candida auris. (2023). PLOS One.
  • Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. (n.d.). PMC - NIH.
  • 4-Methylthiazole Triggers Apoptosis and Mitochondrial Disruption in HL-60 Cells. (2025). PDF.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Hantzsch Synthesis of Pyridylthiazoles

Welcome to the technical support center for the Hantzsch synthesis of pyridylthiazoles. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Hantzsch synthesis of pyridylthiazoles. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction to forge essential heterocyclic scaffolds. Here, we move beyond basic protocols to address the nuanced challenges and unexpected outcomes that can arise during experimentation. Our focus is on providing in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Hantzsch reaction is yielding a significant byproduct that is isomeric with my desired pyridylthiazole. What is it, and why is it forming?

A1: The most common isomeric byproduct in the Hantzsch thiazole synthesis is a 3-substituted 2-imino-2,3-dihydrothiazole. [1][2] This issue is particularly prevalent when using N-substituted thioamides or thioureas, including those bearing a pyridyl group, especially under acidic reaction conditions.[1][2]

Causality of Formation:

The standard Hantzsch mechanism involves the initial S-alkylation of the thioamide by the α-haloketone, followed by intramolecular cyclization of the nitrogen onto the carbonyl carbon, and subsequent dehydration to form the aromatic thiazole ring. However, a competing reaction pathway exists where the initial alkylation occurs on one of the nitrogen atoms of the thioamide (N-alkylation) instead of the sulfur atom.

When a pyridyl-substituted thioamide is used, the basicity of the pyridine nitrogen can influence the reaction environment. While the thioamide sulfur is generally a soft nucleophile and preferentially attacks the soft electrophilic carbon of the α-haloketone, protonation of the pyridine nitrogen can alter the electronic characteristics of the starting material and the reaction intermediates.

Under acidic conditions, protonation can favor a different cyclization pathway. After the initial S-alkylation, the cyclization can proceed through the endocyclic nitrogen of the thioamide intermediate, leading to the thermodynamically less stable, but kinetically accessible, 2-imino-2,3-dihydrothiazole isomer.[1][2]

Troubleshooting & Mitigation Protocol:

  • pH Control: The formation of the imino-dihydrothiazole byproduct is often promoted by strongly acidic conditions.[1][2]

    • Recommendation: Maintain a neutral or slightly basic reaction medium. If an acid scavenger is needed to neutralize the HX formed during the reaction, consider using a non-nucleophilic base like sodium bicarbonate or potassium carbonate.

  • Solvent Choice: The polarity of the solvent can influence the nucleophilicity of the sulfur versus the nitrogen.

    • Recommendation: Aprotic polar solvents such as DMF or DMSO can sometimes favor the desired S-alkylation pathway. However, ethanol is a very common solvent for this reaction. If isomer formation is a persistent issue, a solvent screen is advisable.

  • Temperature and Reaction Time:

    • Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Extended reaction times at elevated temperatures can sometimes lead to isomerization or decomposition. Monitor the reaction progress by thin-layer chromatography (TLC) to avoid prolonged heating after the consumption of starting materials.

Visualizing the Competing Pathways:

Hantzsch_Byproduct Start α-Halopyridyl Ketone + Pyridylthioamide S_Alkylation S-Alkylation Intermediate Start->S_Alkylation S-alkylation (Major Pathway) N_Alkylation N-Alkylation Intermediate Start->N_Alkylation N-alkylation (Minor Pathway, Acid-Promoted) Desired_Product Desired Pyridylthiazole S_Alkylation->Desired_Product Cyclization & Dehydration Imino_Byproduct Imino-dihydrothiazole (Isomeric Byproduct) N_Alkylation->Imino_Byproduct Cyclization

Caption: Competing pathways in the Hantzsch synthesis of pyridylthiazoles.

Q2: My reaction has a low yield, and I have a significant amount of unreacted starting materials. What are the likely causes and how can I improve the conversion?

A2: Low conversion in the Hantzsch synthesis of pyridylthiazoles can often be attributed to the stability and reactivity of the starting materials, particularly the α-halopyridyl ketone, as well as suboptimal reaction conditions.

Potential Causes & Troubleshooting:

Potential Cause Explanation Troubleshooting Recommendations
Instability of α-Halopyridyl Ketone α-Haloketones, especially those with an electron-deficient pyridine ring, can be prone to self-condensation or decomposition, particularly in the presence of base or heat.- Freshly Prepare or Purify: Use the α-halopyridyl ketone immediately after preparation or purification. - Controlled Addition: Add the α-halopyridyl ketone slowly to the reaction mixture containing the pyridylthioamide to maintain a low instantaneous concentration.
Insufficient Reaction Temperature The reaction may have a significant activation energy that is not being overcome at the current temperature.- Increase Temperature: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition by TLC. - Microwave Synthesis: Consider using microwave irradiation, which can often accelerate the reaction and improve yields.
Poor Solubility of Reactants If one of the starting materials has poor solubility in the chosen solvent, the reaction rate will be significantly hindered.- Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, DMF). - Co-solvent System: A mixture of solvents can sometimes improve the solubility of all reactants.
Inappropriate Stoichiometry An incorrect ratio of reactants can lead to the incomplete consumption of one of the starting materials.- Optimize Reactant Ratios: While a 1:1 stoichiometry is typical, a slight excess (1.1-1.2 equivalents) of the more stable thioamide can sometimes drive the reaction to completion.

Experimental Protocol for Optimizing Reaction Conditions:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the pyridylthioamide (1.0 mmol) in the chosen solvent (5-10 mL).

  • Reagent Addition: Slowly add a solution of the α-halopyridyl ketone (1.0-1.1 mmol) in the same solvent to the flask at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., start at 50°C and incrementally increase if no reaction is observed). Monitor the reaction progress every 30-60 minutes by TLC.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure, and the residue purified.

Q3: I'm struggling to purify my target pyridylthiazole from the reaction mixture. What are some effective purification strategies?

A3: The purification of pyridylthiazoles can be challenging due to the presence of polar byproducts and unreacted starting materials that may have similar chromatographic behavior to the desired product.

Purification Workflow:

Purification_Workflow Crude_Mixture Crude Reaction Mixture Acid_Base_Extraction Acid-Base Extraction Crude_Mixture->Acid_Base_Extraction Initial Cleanup Column_Chromatography Silica Gel Column Chromatography Acid_Base_Extraction->Column_Chromatography Remove Ionic Impurities Recrystallization Recrystallization Column_Chromatography->Recrystallization Separate Isomers & Closely-Eluting Impurities Pure_Product Pure Pyridylthiazole Recrystallization->Pure_Product Final Polishing

Caption: A general workflow for the purification of pyridylthiazoles.

Detailed Purification Protocols:

  • Acid-Base Extraction: This is a powerful first step to remove non-basic and strongly basic or acidic impurities.

    • Protocol:

      • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

      • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) to protonate the basic pyridylthiazole and extract it into the aqueous phase, leaving non-basic impurities in the organic layer.

      • Separate the aqueous layer and basify it with a suitable base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) until the pyridylthiazole precipitates or can be extracted back into an organic solvent.

      • Wash the final organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Column Chromatography: This is often necessary to separate the desired product from closely related impurities, including the isomeric byproduct.

    • Stationary Phase: Silica gel is the most common choice.

    • Mobile Phase: A gradient elution is often most effective. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can help to reduce tailing of the basic pyridylthiazole on the acidic silica gel.

  • Recrystallization: This is an excellent final step to obtain highly pure, crystalline material.

    • Solvent Selection: The ideal recrystallization solvent is one in which the pyridylthiazole is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen include ethanol, isopropanol, acetonitrile, or mixtures such as ethanol/water or ethyl acetate/hexanes.

By systematically addressing these common issues, you can enhance the yield, purity, and overall success of your Hantzsch synthesis of pyridylthiazoles.

References

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available at: [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

Sources

Optimization

Optimizing reaction conditions for 2-Methyl-4-(3-pyridyl)thiazole synthesis

Ticket ID: #THZ-PYR-003 Subject: Optimization of Reaction Conditions & Troubleshooting Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Executive Summary This guide addresses the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #THZ-PYR-003 Subject: Optimization of Reaction Conditions & Troubleshooting Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary

This guide addresses the synthesis of 2-Methyl-4-(3-pyridyl)thiazole (CAS: 122845-35-6). The standard industrial and laboratory approach utilizes the Hantzsch Thiazole Synthesis , condensing 3-(bromoacetyl)pyridine with thioacetamide .

While the Hantzsch reaction is generally robust, this specific substrate presents unique challenges due to the instability of the


-haloketone (3-(bromoacetyl)pyridine) and the basicity of the pyridine ring, which leads to complex salt formation. This guide provides a self-validating protocol, a troubleshooting logic tree, and optimization strategies for scale-up.

Standard Operating Procedure (The "Golden Path")

This protocol is designed to minimize the decomposition of the sensitive bromoketone intermediate.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
3-(Bromoacetyl)pyridine[1][2][3][4][5][6]·HBr Substrate1.0Use the HBr salt for stability. Free base degrades rapidly.
Thioacetamide Reagent1.1 - 1.2Slight excess ensures complete consumption of the ketone.
Ethanol (Absolute) Solvent[0.2 M]Water content must be <0.5% to prevent hydrolysis.
NaHCO₃ (sat. aq.) WorkupExcessRequired to neutralize the HBr byproduct.
Step-by-Step Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 3-(bromoacetyl)pyridine·HBr (1.0 equiv) in absolute ethanol (5 mL per mmol).

  • Addition: Add thioacetamide (1.2 equiv) in a single portion at room temperature.

    • Checkpoint: The suspension may not clear immediately. This is normal.

  • Reaction: Heat the mixture to reflux (78°C) for 2–4 hours.

    • Monitoring: Monitor via TLC (Mobile Phase: 5% MeOH in DCM). Look for the disappearance of the bromoketone (

      
      ) and the appearance of the fluorescent thiazole product (
      
      
      
      ).
  • Precipitation (The HBr Salt): Cool the reaction mixture to 0°C. The product often precipitates as the dihydrobromide salt. Filter this solid to remove soluble impurities (sulfur, unreacted thioacetamide).

  • Liberation of Free Base: Suspend the filtered solid in water. Slowly add saturated NaHCO₃ until pH

    
     8–9. Extract with Ethyl Acetate (
    
    
    
    ).
  • Purification: Dry organic layers over Na₂SO₄, filter, and concentrate. If necessary, recrystallize from Ethanol/Hexane (1:4) or purify via silica flash chromatography.

Process Visualization

Workflow Diagram: Synthesis & Workup

G Start Start: 3-(Bromoacetyl)pyridine·HBr + Thioacetamide Reflux Reflux in EtOH (2-4 Hours) Start->Reflux Cool Cool to 0°C Reflux->Cool Filter Filter Solid (Crude HBr Salt) Cool->Filter Precipitate forms Basify Suspend in H2O Adjust pH 8-9 (NaHCO3) Cool->Basify No precipitate (Direct workup) Filter->Basify Extract Extract w/ EtOAc Dry & Concentrate Basify->Extract Final Target: 2-Methyl-4-(3-pyridyl)thiazole Extract->Final

Caption: Figure 1. Decision logic for workup based on salt precipitation efficiency.

Troubleshooting Guide (FAQ)

Issue 1: "The reaction mixture turned into a black tar."
  • Diagnosis: Thermal decomposition of the 3-(bromoacetyl)pyridine. This compound is a lachrymator and highly unstable as a free base.

  • Solution:

    • Use the Salt: Ensure you are using the hydrobromide salt of the starting material, not the free base.

    • One-Pot Protocol: If the starting material is degraded, synthesize it in situ. Brominate 3-acetylpyridine with

      
       or NBS in acetic acid, then add thioacetamide directly to the crude mixture without isolation.
      
    • Lower Temp: Run the reaction at 50°C for a longer duration (overnight) instead of reflux.

Issue 2: "I have low yield, and the product is stuck in the aqueous layer."
  • Diagnosis: Incorrect pH adjustment. The product contains a pyridine ring (

    
    ) and a thiazole ring (
    
    
    
    ). It is amphoteric but primarily basic.
  • Solution:

    • If the pH is too low (< 4), the pyridine nitrogen is protonated (water-soluble).

    • Corrective Action: Adjust the aqueous layer to pH 9 exactly. Do not use strong NaOH, as it may hydrolyze the thiazole ring under vigorous conditions. Use Carbonate buffers. Use DCM/Isopropanol (3:1) for extraction if the product remains in the water.

Issue 3: "The product contains a yellow impurity that won't separate."
  • Diagnosis: Elemental sulfur contamination.[7] This is a byproduct of thioacetamide decomposition (hydrolysis) or oxidation.

  • Solution:

    • Chemical Wash: Dissolve the crude product in dilute HCl (pH 2). Filter off the insoluble sulfur. Re-basify the filtrate to recover the product.

    • Solvent Choice: Recrystallize from cyclohexane; sulfur is highly soluble in hot cyclohexane, while the polar thiazole is less so (or vice versa depending on the specific crystal lattice, but acid-wash is more reliable).

Optimization Logic (Advanced)

For researchers looking to scale up or improve throughput, consider these parameter adjustments.

Solvent Screening Table
SolventTemp (°C)Yield ProfileRecommendation
Ethanol 78 (Reflux)75-85%Standard. Best balance of solubility and rate.
DMF 8060-70%Avoid. Difficult to remove; promotes tar formation.
Water 10050-90%Green Option. "On-water" synthesis is possible but requires vigorous stirring. Product precipitates as free base if base is added.
PEG-400 60>90%High Yield. Acts as a phase transfer catalyst. Requires aqueous workup to remove PEG.
Microwave Synthesis (High Throughput)
  • Conditions: Ethanol, 120°C, 10–15 minutes.

  • Advantage: Minimizes the time the unstable bromoketone is exposed to heat, significantly reducing tar formation.

Mechanistic & Optimization Diagram

Mechanism Root Optimization Goal: Maximize Yield Branch1 Problem: Unstable Precursor Root->Branch1 Branch2 Problem: Slow Kinetics Root->Branch2 Branch3 Problem: Purification Difficulty Root->Branch3 Sol1 Solution: One-Pot Synthesis (Brominate -> Cyclize) Branch1->Sol1 Sol2 Solution: Microwave Irradiation (120°C, 10 min) Branch2->Sol2 Sol3 Solution: Acid-Base Extraction (Exploit Pyridine pKa) Branch3->Sol3

Caption: Figure 2. Strategic optimization pathways for scale-up and purity.

References

  • Hantzsch, A., & Weber, J. H. (1887).[7] Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft.

    • Context: The foundational paper establishing the condens
  • Ezhilarasan, D. (2023).[4] Molecular mechanisms in thioacetamide-induced acute and chronic liver injury models.[4][5] Toxicology.[8]

    • Context: While biological in nature, this review details the decomposition pathways of thioacetamide (to S-oxides), which is relevant for understanding side-reactions (sulfur contaminants) in the synthesis.
  • PubChem Compound Summary. (2024). 2-Methyl-4-(3-pyridyl)thiazole (CID 600616).[9] National Center for Biotechnology Information.

    • Context: Verification of chemical structure, physical properties, and identifiers.[6][10][11]

  • Potts, K. T. (1984).[7] Thiazoles and Their Benzo Derivatives.[7][9][11] In Comprehensive Heterocyclic Chemistry.[7][8] Pergamon Press.[7]

    • Context: Authoritative review on Hantzsch synthesis vari
  • Sigma-Aldrich. (2024). Product Specification: 2-Methyl-4-(3-pyridyl)thiazole.[9]

    • Context: Commercial availability and storage stability data (Refriger

Sources

Troubleshooting

Troubleshooting low yield in 2-Methyl-4-(3-pyridyl)thiazole synthesis

Welcome to the technical support center for the synthesis of 2-Methyl-4-(3-pyridyl)thiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this syn...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methyl-4-(3-pyridyl)thiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues leading to low yields, and provide answers to frequently asked questions. The methodologies and advice presented herein are grounded in established chemical principles and practical laboratory experience.

I. Troubleshooting Guide: Addressing Low Yield

The synthesis of 2-Methyl-4-(3-pyridyl)thiazole is most commonly achieved via the Hantzsch thiazole synthesis, a robust reaction between an α-haloketone and a thioamide.[1][2][3] In this specific case, the reaction involves 3-(bromoacetyl)pyridine and thioacetamide. While generally reliable, several factors can contribute to diminished yields. This section will address the most common problems and provide systematic solutions.

Problem 1: Consistently Low Yield of 2-Methyl-4-(3-pyridyl)thiazole

A consistently low yield is often multifactorial, stemming from issues with starting materials, reaction conditions, or the work-up procedure.

Initial Diagnosis & Step-by-Step Troubleshooting:
  • Purity and Stability of Starting Materials:

    • 3-(Bromoacetyl)pyridine: This α-haloketone is a lachrymator and can be unstable over long-term storage. It is susceptible to hydrolysis and other degradation pathways. It is crucial to use freshly prepared or purified 3-(bromoacetyl)pyridine for optimal results.[1] The purity can be assessed by NMR and melting point analysis.

    • Thioacetamide: While generally stable, thioacetamide can hydrolyze in the presence of moisture, especially under acidic or basic conditions, to form acetamide and hydrogen sulfide.[4][5][6] Ensure it is stored in a cool, dry place and that the reaction is performed under anhydrous conditions.

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical. While alcohols like ethanol are commonly used, aprotic polar solvents such as dimethylformamide (DMF) can be beneficial, particularly if solubility of the starting materials is an issue.[7][8]

    • Temperature: The Hantzsch synthesis often requires heating to overcome the activation energy for the cyclization and dehydration steps.[9] However, excessive heat can promote the formation of side products and decomposition. A modest temperature increase should be the first step if the reaction is not proceeding. The optimal temperature can vary depending on the specific substrates and solvent used.

    • Reaction Time: It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] Insufficient reaction time will lead to incomplete conversion, while prolonged heating can result in product degradation.

  • Work-up and Purification:

    • Neutralization: After the reaction, the mixture is typically neutralized with a weak base, such as sodium carbonate or sodium bicarbonate, to deprotonate the thiazole product, causing it to precipitate.[9][10] The pH of the solution should be carefully monitored during this step.

    • Purification: The crude product may contain unreacted starting materials and side products. Recrystallization or column chromatography are common methods for purification. The choice of solvent for recrystallization is critical to obtaining a pure product with a good recovery rate.

Visualizing the Troubleshooting Workflow:

Caption: A logical workflow for troubleshooting low yields.

Problem 2: Formation of an Isomeric Impurity

The Hantzsch synthesis can sometimes lead to the formation of isomeric byproducts. In the case of using N-substituted thioureas, the formation of 3-substituted 2-imino-2,3-dihydrothiazoles is a known side reaction.[7][11] While thioacetamide is not N-substituted, other side reactions can lead to isomers.

Potential Side Reactions and Avoidance:
  • Alternative Cyclization Pathways: Under certain conditions, particularly with impurities or incorrect stoichiometry, alternative cyclization pathways may become accessible.

  • pH Control: The pH of the reaction mixture can influence the regioselectivity of the cyclization.[7] While typically performed under neutral or slightly basic conditions, acidic conditions have been shown to favor the formation of iminothiazole isomers in some cases.[11]

Comparative Table of Reaction Conditions:
ParameterStandard ConditionsAlternative ConditionsPotential Outcome
Solvent EthanolDMFImproved solubility of starting materials.
Temperature RefluxRoom Temperature to 50°CReduced side product formation.
Base None during reactionWeak base (e.g., NaHCO₃)Can influence reaction rate and side reactions.
Catalyst NoneAcid or Base catalystCan alter the reaction pathway.

II. Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the Hantzsch synthesis of 2-Methyl-4-(3-pyridyl)thiazole?

The reaction proceeds through a well-established mechanism:

  • Nucleophilic Attack: The sulfur atom of thioacetamide, being a soft nucleophile, attacks the electrophilic carbon of the α-bromo ketone (3-(bromoacetyl)pyridine). This results in the formation of an S-alkylated intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the thioamide then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered ring intermediate.

  • Dehydration: The resulting tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.

Caption: The reaction mechanism of Hantzsch thiazole synthesis.

Q2: How can I effectively remove unreacted 3-bromoacetylpyridine?

3-Bromoacetylpyridine is more polar than the final product. It can be removed by:

  • Aqueous Wash: During the work-up, washing the organic layer with a dilute aqueous solution of sodium bisulfite can help to remove residual α-haloketone.

  • Column Chromatography: If the impurity persists, purification by silica gel column chromatography is very effective. A gradient elution with a mixture of hexanes and ethyl acetate is typically used.

Q3: What are the key safety precautions for this synthesis?

  • 3-(Bromoacetyl)pyridine: As mentioned, this is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[12]

  • Thioacetamide: This compound is a suspected carcinogen and should be handled with care.[5]

  • Solvents: The flammability of organic solvents should always be considered. Ensure there are no ignition sources nearby.

Q4: Can microwave irradiation be used to improve the yield and reaction time?

Yes, microwave-assisted organic synthesis has been successfully applied to the Hantzsch thiazole synthesis.[13] It can significantly reduce reaction times and, in some cases, improve yields by providing uniform and rapid heating.

III. Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-4-(3-pyridyl)thiazole
  • To a solution of 3-(bromoacetyl)pyridine hydrobromide (1 eq.) in ethanol, add thioacetamide (1.1 eq.).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-Methyl-4-(3-pyridyl)thiazole.

Protocol 2: Preparation of 3-(Bromoacetyl)pyridine

The synthesis of 3-bromoacetylpyridine from 3-acetylpyridine is a standard bromination reaction. However, due to the hazardous nature of bromine, it is often preferable to purchase this starting material from a commercial source.

IV. References

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US20170240541A1 - Process for preparing thiazole derivatives. Retrieved from

  • Google Patents. (n.d.). CN104974081A - Synthetic method of 3-bromopyridine. Retrieved from

  • ResearchGate. (n.d.). Synthesis of 2-pyridyl 4-phenyl-thiazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Journal of the Chemical Society C. (n.d.). Cyclic quaternary ammonium salts. Part IV. The synthesis of pyrido[1,2-a]thiazolo[2,3-c]pyrazidi-inium and pyrido[1,2-a]thiazolo-[4,3-c]pyrazidi-inium salts. Retrieved from [Link]

  • Google Patents. (n.d.). CN103145639B - The preparation method of 2-methyl-4-(trifluoromethyl) thiazole-5-formic acid. Retrieved from

  • MDPI. (n.d.). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from [Link]

  • Asian Journal of Chemistry. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Retrieved from [Link]

  • Farmacia Journal. (2015). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE-5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-acetyl pyridine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thioacetamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN104130183A - Synthetic method for 3-bromopyridine. Retrieved from

  • ACS Publications. (2017). Thioacetamide | ACS Reagent Chemicals. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • SciELO. (n.d.). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, characterization and antibacterial evaluation of new pyridyl-thiazole hybrids of sulfonamides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole. Retrieved from

  • Slideshare. (n.d.). Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Retrieved from [Link]

  • MDPI. (n.d.). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. Retrieved from [Link]

  • Wikipedia. (n.d.). Thioacetamide. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 3-(Bromoacetyl)pyridine Hydrobromide. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-acetyl-4-methyl thiazole. Retrieved from [Link]

Sources

Optimization

Identifying and removing impurities from 2-Methyl-4-(3-pyridyl)thiazole

[1] Case ID: TZS-PYR-004 Subject: Impurity Profiling & Remediation for Heterobiaryl Scaffolds Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1] Welcome to the Technical Support Center...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: TZS-PYR-004 Subject: Impurity Profiling & Remediation for Heterobiaryl Scaffolds Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Welcome to the Technical Support Center

You are accessing this guide because you are encountering purity issues with 2-Methyl-4-(3-pyridyl)thiazole (CAS: 13452-14-7).[1] This compound is a critical intermediate in the synthesis of histamine antagonists and kinase inhibitors. Its dual-nitrogen heterocycle nature (pyridine + thiazole) creates a unique "sticky" impurity profile that often defies standard silica chromatography.[1]

This guide treats your purification challenge not as a random event, but as a logical consequence of the Hantzsch Thiazole Synthesis . We will troubleshoot the specific impurities arising from this route and provide self-validating protocols to remove them.

Module 1: The Impurity Profile (Identification)

Before attempting removal, you must identify what you are fighting. The Hantzsch synthesis (Reaction of 3-(bromoacetyl)pyridine with thioacetamide) generates three distinct classes of impurities.

Diagnostic HPLC Method

Do not use neutral pH. Both the pyridine (pKa ~5.2) and thiazole (pKa ~2.5) nitrogens are basic. At neutral pH, they will tail significantly, masking impurities.

Recommended Protocol:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (buffers pH ~2.7).

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: 254 nm (aromatic) and 210 nm (thioacetamide detection).

Common Impurities Table
ImpuritySourceRetention Behavior (Relative)Diagnostic Sign
Thioacetamide Unreacted ReagentVery Early (Polar)"Rotten egg" smell; weak UV absorbance.[1] Carcinogenic.
3-(Bromoacetyl)pyridine Unreacted ReagentMid-Elution Lachrymator (tear gas effect); alkylating agent.[1]
"Red Tar" Oligomers Polymerized BromoketoneLate / Wash Deep red/brown color; smears on TLC.
Elemental Sulfur Thioacetamide decomp.Very Late (Non-polar)Yellow solid; insoluble in acid.

Module 2: The Source (Synthesis Logic)

To prevent these impurities, you must understand their origin. The diagram below illustrates the Hantzsch pathway and where the side-reactions occur.

Hantzschpathway Start1 3-(Bromoacetyl)pyridine Inter Intermediate (Thioimidate) Start1->Inter SN2 Attack Impurity1 Self-Condensation (Red Tar) Start1->Impurity1 Base/Heat (Side Rxn) Start2 Thioacetamide Start2->Inter Impurity2 Elemental Sulfur (Colloidal) Start2->Impurity2 Hydrolysis Product 2-Methyl-4-(3-pyridyl)thiazole (Target) Inter->Product Cyclodehydration (-H2O, -HBr)

Figure 1: The Hantzsch Thiazole Synthesis pathway showing the origin of the "Red Tar" and Sulfur impurities.[4]

Module 3: Remediation Protocols

Standard silica chromatography is often ineffective here because the basic pyridine ring drags on the silica, co-eluting with polar tars. We recommend Chemical Purification based on pKa differences.

Protocol A: The "Acid-Base" Wash (Recommended)

Best for: Removing non-basic impurities (Tars, Sulfur, Thioacetamide).

The Logic: The product is a base. It dissolves in acid. The impurities (tars, sulfur) are generally neutral or acidic and will not dissolve in aqueous acid.

  • Dissolution: Dissolve your crude brown solid in 1M HCl (10 mL per gram).

    • Observation: The product forms a water-soluble hydrochloride salt.[1]

    • Troubleshooting: If solids remain, filter them off.[3][5] This is likely elemental sulfur or polymerized tar.

  • The Organic Wash: Extract this acidic aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3 x volumes).

    • Action: Discard these organic layers. They contain the non-basic impurities (the "Red Tar").

    • Result: Your aqueous layer should now be lighter in color (yellow/orange instead of brown).

  • Basification: Cool the aqueous layer on ice. Slowly add 6M NaOH or Sat. Na2CO3 until pH > 10.

    • Critical: The product will precipitate as a free base.

  • Recovery: Extract the cloudy aqueous mixture with DCM (3 x volumes). Dry over Na2SO4 and evaporate.

Protocol B: Hydrochloride Salt Formation

Best for: Final polishing and long-term storage.[1]

If the free base remains oily or colored, convert it to the HCl salt.

  • Dissolve the free base in a minimum amount of Ethanol or Isopropanol .

  • Add 1.2 equivalents of HCl (using 4M HCl in Dioxane or concentrated aqueous HCl).

  • Add Diethyl Ether until the solution turns cloudy.

  • Cool to 4°C overnight. The hydrochloride salt will crystallize as a white/off-white solid, leaving impurities in the mother liquor.

Module 4: Troubleshooting Workflow

Use this decision tree to determine your next step.

PurificationLogic Start Crude Product State Check1 Is it a dark oil/tar? Start->Check1 Check2 Does it smell of Sulfur? Check1->Check2 No (Solid) Action1 Perform Protocol A (Acid-Base Extraction) Check1->Action1 Yes Check2->Action1 Yes (Thioacetamide) Action2 Recrystallize from EtOH/Water Check2->Action2 No Action3 Convert to HCl Salt (Protocol B) Action1->Action3 If still colored Action2->Action3 If purity < 98%

Figure 2: Decision matrix for selecting the appropriate purification method based on physical state and odor.

Frequently Asked Questions (FAQs)

Q: Why is my product turning pink/red on the bench? A: Pyridine-thiazole systems are prone to N-oxidation or complexation with trace metal ions (especially iron from spatulas).[1] This is usually cosmetic. To fix, wash the organic solution with EDTA (to remove metals) or store the compound as the HCl salt, which is much more stable to oxidation.

Q: I smell rotten eggs even after column chromatography. Why? A: Thioacetamide is notoriously difficult to remove via silica chromatography because it streaks. It is water-soluble.[1][5] Do not run another column. Use Protocol A (Acid-Base Extraction). The thioacetamide will remain in the aqueous waste during the basification step or be washed away during the initial organic wash.

Q: My yield is lower than expected after the Acid-Base wash. A: The pyridine nitrogen increases water solubility.[1] When you basify (Step 3 of Protocol A), the product might not fully precipitate if the volume is too high.

  • Fix: Saturate the aqueous layer with NaCl (brine) before the final extraction. This "salts out" the organic product, forcing it into the DCM layer.

Q: Can I use bleach to kill the thioacetamide smell? A: NO. Bleach (hypochlorite) is an oxidant. It will likely oxidize your thiazole sulfur to a sulfoxide/sulfone or form an N-oxide on the pyridine, destroying your product. Use aqueous washes only.

References

  • Hantzsch Thiazole Synthesis Mechanism & Conditions

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
    • Relevance: Foundational mechanism for 2,4-disubstituted thiazole formation.[1]

  • Synthesis of 2-Methyl-4-(3-pyridyl)thiazole

    • Source: PubChem Compound Summary for CID 600616.
    • URL:[Link]

  • Purification of Pyridine Deriv

    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1]

    • Relevance: Standard protocols for acid-base extraction of basic heterocycles.[1]

  • Thioacetamide Handling and Removal

    • Source: National Institutes of Health (NIH) - Thioacetamide Safety Data.[1]

    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 2-Methyl-4-(3-pyridyl)thiazole

Status: Operational Operator: Senior Application Scientist Subject: Troubleshooting Scale-Up Anomalies in Hantzsch Thiazole Synthesis Target Molecule: 2-Methyl-4-(3-pyridyl)thiazole (CAS: 13409-85-3 analog/derivative)[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Subject: Troubleshooting Scale-Up Anomalies in Hantzsch Thiazole Synthesis Target Molecule: 2-Methyl-4-(3-pyridyl)thiazole (CAS: 13409-85-3 analog/derivative)[1]

Introduction: The Scale-Up Transition

Welcome to the technical support hub. You are likely here because a procedure that worked flawlessly on a 500 mg scale is behaving unpredictably at 100 g or 1 kg.

The synthesis of 2-Methyl-4-(3-pyridyl)thiazole relies on the classical Hantzsch Thiazole Synthesis .[1] While mechanistically robust, this pathway presents distinct thermodynamic and physical processing challenges when scaled. The reaction involves the condensation of 3-(bromoacetyl)pyridine (often isolated as the hydrobromide salt) with thioacetamide .[1]

This guide addresses the three most common failure modes: Thermal Runaway during Cyclization , Impurity Carryover (The "Red Oil" Phenomenon) , and Isolation Difficulties due to pH sensitivity .

Module 1: The Precursor Bottleneck (Bromination)

Context: The quality of your final thiazole is dictated by the purity of your alpha-bromoketone precursor: 3-(bromoacetyl)pyridine hydrobromide.

Q: Why is my bromoketone intermediate turning into a black tar during drying?

A: You are likely isolating the free base or allowing the hydrobromide salt to absorb moisture. [1]

The Mechanism: Alpha-bromoketones derived from pyridine are potent alkylating agents.[1] In their free base form, the pyridine nitrogen of one molecule can nucleophilically attack the alpha-carbon of another, leading to rapid self-polymerization (quaternization).[1] This reaction is autocatalytic and exothermic.

The Fix: Stabilize as the Salt Always isolate and store this intermediate as the hydrobromide (HBr) salt . The protonation of the pyridine nitrogen deactivates its nucleophilicity, preventing self-alkylation.[1]

Protocol Adjustment:

  • Bromination: Use HBr/Br2 or NBS in acetic acid/HBr.

  • Isolation: Do not neutralize. Filter the solid directly from the acidic media or precipitate with acetone/ether.[1]

  • Drying: Vacuum dry at

    
    . High heat triggers degradation even in the salt form.[1]
    

Safety Critical: 3-(Bromoacetyl)pyridine is a severe lachrymator . All solids handling must occur in a laminar flow hood or glovebox.

Module 2: The Hantzsch Cyclization (Core Reaction)[1]

Context: Reaction of 3-(bromoacetyl)pyridine HBr with Thioacetamide.

Q: I see a massive exotherm and "bumping" upon adding thioacetamide. How do I control this?

A: The reaction is biphasic and autocatalytic. You are likely adding reagents too fast to a heterogeneous slurry. [1]

The Mechanism: The Hantzsch synthesis releases HBr and water.[1][2] At scale, the initial slurry of bromoketone salt in ethanol dissolves as the reaction proceeds (product is more soluble). If you add thioacetamide to a hot mixture, the sudden solubilization triggers a rapid kinetic spike—a "thermal runaway."[1]

The Fix: Cold Addition & Controlled Ramp Do not combine reagents at reflux.[1]

Step-by-Step Protocol:

  • Slurry: Suspend 3-(bromoacetyl)pyridine HBr (1.0 eq) in Ethanol (5-7 volumes) at 0–5°C .

  • Addition: Add Thioacetamide (1.1 eq) in a single portion while cold. The reaction rate is negligible at this temp.

  • Ramp: Slowly warm the slurry to room temperature over 1 hour. You will see the solids dissolve and the solution darken.[1]

  • Reflux: Only after the mixture is homogeneous and the initial exotherm has passed, heat to reflux for 2–4 hours to drive the dehydration step.

Visualizing the Workflow

The following diagram outlines the critical decision points in the synthesis to avoid tar formation.

HantzschWorkflow Start Start: 3-Acetylpyridine Bromination Bromination (Br2/HBr or NBS) Start->Bromination Isolation Isolate Bromoketone as HBr Salt Bromination->Isolation Critical: Do NOT Free Base Cyclization Add Thioacetamide (Cold Slurry in EtOH) Isolation->Cyclization 1.0 eq Ketone : 1.1 eq Thioacetamide Failure Polymerization/Tar Isolation->Failure If neutralized Heating Controlled Ramp to Reflux Cyclization->Heating Avoid Thermal Runaway Workup Basification & Filtration Heating->Workup

Caption: Logic flow for the scale-up of 2-Methyl-4-(3-pyridyl)thiazole, highlighting the critical salt isolation step to prevent polymerization.

Module 3: Isolation & Purification

Q: Upon basification, my product oils out as a sticky gum instead of precipitating. Why?

A: You are likely hitting the "Oiling Out" pH window or using the wrong neutralization base. [1]

The Mechanism: The product has a basic pyridine nitrogen (pKa ~3-4) and a weakly basic thiazole nitrogen (pKa ~2.5).

  • pH < 2: Soluble Di-salt.[1]

  • pH 4–6: Partially protonated/free base mixture -> Sticky Oil .[1]

  • pH > 8: Free base -> Solid Precipitate .[1]

Furthermore, the presence of ethanol (reaction solvent) increases the solubility of the oil, preventing crystallization.[1]

The Fix: The "Drowning" Technique

  • Concentration: Distill off at least 80% of the ethanol after the reaction.

  • Dilution: Add water (10 volumes relative to crude mass). The residue will dissolve (acidic pH from HBr byproduct).

  • Clarification: Treat with activated charcoal (5 wt%) to remove colored sulfur impurities. Filter.

  • Neutralization: Slowly add 15% Ammonium Hydroxide (NH4OH) or Sodium Carbonate (Na2CO3) solution to the filtrate.

    • Crucial: Cool to 10°C during addition.

    • Target: Adjust pH to 9–10 .

  • Crystallization: The product should crash out as a solid. If it oils, seed with pure crystal and stir rapidly for 4 hours.

Troubleshooting Table: Impurity Profiles
ObservationProbable CauseCorrective Action
Red/Brown Color Oxidation of unreacted thioacetamide or polymerized bromoketone.[1]Carbon treatment (Charcoal) in the aqueous acidic phase before basification.
Strong Sulfur Odor Residual Thioacetamide.Thioacetamide is water-soluble.[1] Ensure the final aqueous wash is thorough.[1] Recrystallize from Ethanol/Water (1:1).
Low Yield Product loss in mother liquor due to alcohol content.Ensure Ethanol is removed before adding water/base. The free base is moderately soluble in aqueous ethanol.[1]
Melting Point Depression Presence of the regioisomer (rare in Hantzsch) or inorganic salts.Wash the filter cake with copious water to remove NaBr/NH4Br salts.[1]

References & Authority

  • Hantzsch Thiazole Synthesis (General Mechanism & Scale):

    • Source: Organic Chemistry Portal. "Hantzsch Thiazole Synthesis."

    • Relevance: Establishes the foundational mechanism (alpha-haloketone + thioamide) and the dehydration pathway.[1]

    • Link:

  • Synthesis of Pyridyl-Thiazoles (Specific Precedents):

    • Source:Farmacia Journal, 2015, Vol 63.[1] "Synthesis of some new 4-methyl-2-(4-pyridyl)-thiazole-5-yl-azoles."

    • Relevance: Describes the specific condensation conditions for pyridyl-substituted thiazoles, validating the reflux/ethanol protocol and water precipitation workup.

    • Link:[1]

  • Alpha-Bromoketone Handling (Safety & Stability):

    • Source:Organic Syntheses, Coll.[1] Vol. 9, p.636. "Large-Scale Preparation of alpha-Bromoketones."

    • Relevance: Provides authoritative procedures for handling lachrymatory bromoketones and stabilizing them as salts to prevent degradation.

    • Link:

  • Process Safety in Thiazole Scale-Up:

    • Source:Journal of Thermal Analysis and Calorimetry.

    • Relevance: Highlights the exothermicity of the Hantzsch reaction and the necessity of controlled addition rates (Dosing Control) to prevent thermal runaway.

    • Link:

Disclaimer: This guide is for research purposes. All scale-up activities require a formal Process Safety Assessment (PSA) regarding lachrymators and exothermic reactions.

Sources

Optimization

Photodegradation of thiazole-containing compounds under UV light

Welcome to the Thiazole Photostability Technical Center. This guide is engineered for pharmaceutical scientists and organic chemists facing stability challenges with thiazole-containing Active Pharmaceutical Ingredients...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Thiazole Photostability Technical Center.

This guide is engineered for pharmaceutical scientists and organic chemists facing stability challenges with thiazole-containing Active Pharmaceutical Ingredients (APIs). Thiazoles (e.g., sulfathiazole, pramipexole, clomethiazole) are structurally vulnerable to UV-induced ring cleavage and photooxidation. This resource provides mechanistic insights, validated protocols, and troubleshooting workflows to diagnose and mitigate these degradation pathways.

Module 1: Mechanistic Intelligence

The Core Vulnerability: Why Thiazoles Degrade

The 1,3-thiazole ring is not photochemically inert. Upon exposure to UV light (specifically UV-A and UV-B), the molecule undergoes excitation to singlet (


) and triplet (

) states. The degradation is governed by two primary mechanisms:
  • Photo-Oxidation (Singlet Oxygen Attack):

    • Mechanism: The thiazole ring acts as a diene in a [4+2] Diels-Alder cycloaddition with singlet oxygen (

      
      ). This forms an unstable endoperoxide intermediate.
      
    • Outcome: The endoperoxide rearranges, leading to S-C bond cleavage, sulfur extrusion (forming sulfates), and ring-opening to form isocyanates or nitriles.

  • Direct Photolysis (Bond Cleavage):

    • Mechanism: High-energy UV (<300 nm) causes homolytic fission of the S-C2 bond (the weakest bond in the ring).

    • Outcome: Formation of radical pairs that recombine to form isomers (e.g., isothiazoles) or react with solvent to form hydrolysis products.

Visualizing the Degradation Pathway

The following diagram illustrates the critical "Death Pathway" for a generic thiazole API under oxidative stress.

ThiazoleDegradation API Thiazole API (Ground State) Excited Excited State (S1 / T1) API->Excited UV Absorption (hν) SingletOx Singlet Oxygen (1O2) Attack Excited->SingletOx Energy Transfer (Type II) RingOpen Ring Cleavage (S-C Bond Break) Excited->RingOpen Direct Homolysis (<300 nm) Endoperoxide Unstable Endoperoxide SingletOx->Endoperoxide [4+2] Cycloaddition Endoperoxide->RingOpen Rearrangement Byproducts Byproducts: Sulfates, Isocyanates, Amides RingOpen->Byproducts Hydrolysis/Oxidation

Caption: Figure 1. Dual degradation pathways of thiazole derivatives via Singlet Oxygen attack (solid line) and Direct Photolysis (dashed line).

Module 2: Experimental Protocols

Protocol A: Kinetic Profiling & Quantum Yield Determination

Objective: Determine the rate constant (


) and Quantum Yield (

) to classify the API's photosensitivity according to ICH Q1B standards.

Reagents:

  • 0.05 M Phosphate Buffer (pH 7.4)

  • Chemical Actinometer: Potassium Ferrioxalate (for UV-A/B) or Quinine Hydrochloride (for UV-A).

  • HPLC Grade Acetonitrile/Methanol.

Workflow:

  • Preparation: Dissolve API to a concentration of

    
    . Critical: Absorbance at irradiation wavelength must be 
    
    
    
    to avoid inner-filter effects.
  • Actinometry Setup: Prepare actinometer solution to absorb

    
     of incident light.
    
  • Irradiation: Expose both sample and actinometer simultaneously in a merry-go-round reactor (ensures equal fluence).

  • Sampling: Aliquot at

    
     minutes. Store in amber vials at 4°C.
    
  • Analysis: Quantify loss of parent compound via HPLC-UV/DAD.

Calculation:



Where 

is photon flux (determined by actinometer) and

is absorbance.
Protocol B: Byproduct Identification (LC-MS/MS)

Objective: Identify ring-opening products (sulfates, isomers).

Instrument Parameters:

Parameter Setting Rationale
Ionization ESI (+/- switching) Thiazoles ionize well in (+); Sulfates require (-).
Mobile Phase 0.1% Formic Acid / ACN Acidic pH stabilizes amine photoproducts.
Scan Range 50 - 1000 m/z Capture low MW fragments (e.g., cleaved side chains).

| Collision Energy | Stepped (20-50 eV) | Induce fragmentation to confirm ring integrity. |

Module 3: Troubleshooting & FAQs

Q1: My kinetic data does not fit First-Order kinetics. Why?

Diagnosis: You are likely experiencing the Inner-Filter Effect or Product Interference .

  • The Science: If the solution is too concentrated (

    
    ), the molecules at the front of the cuvette shield those at the back. Alternatively, a photoproduct might absorb at the same wavelength as the parent, skewing the degradation curve.
    
  • The Fix: Dilute the sample so initial Absorbance

    
    . If impossible, apply the inner-filter correction factor:
    
    
    
    
Q2: I see degradation, but Mass Balance is poor (<80%). Where is the rest?

Diagnosis: Volatile intermediates or adsorption.

  • The Science: Thiazole ring cleavage often yields isocyanates or sulfur dioxide (

    
    ) . These are volatile and may escape the headspace.
    
  • The Fix:

    • Conduct irradiation in a sealed quartz tube.

    • Derivatize the solution immediately post-irradiation with an amine (e.g., benzylamine) to "trap" isocyanates as stable ureas before LC-MS analysis.

Q3: Why is my thiazole stable at pH 2 but degrades rapidly at pH 7?

Diagnosis: Protonation state governs electron density.

  • The Science: The nitrogen in the thiazole ring has a

    
    .
    
    • At pH 2: The nitrogen is protonated (

      
      ). This withdraws electron density from the ring, making it less susceptible to electrophilic attack by singlet oxygen.
      
    • At pH 7: The neutral ring is electron-rich, facilitating the [4+2] cycloaddition with

      
      .
      
  • The Fix: If clinical formulation allows, maintain a lower pH. If neutral pH is required, add antioxidants (Sodium Metabisulfite) to scavenge ROS.

Q4: How do I differentiate between an isomer and a degradation product?

Diagnosis: Isomerization (e.g., to isothiazole) is common.

  • The Fix:

    • Check Mass: Isomers have identical

      
      .
      
    • Check UV Spectrum: Isothiazoles typically show a hypsochromic shift (blue shift) compared to thiazoles.

    • NMR Validation:

      
      -NMR is definitive. Look for shifts in the aromatic region. Thiazole protons are typically at 
      
      
      
      7.0-9.0 ppm; rearrangement shifts these signals significantly.

Module 4: Experimental Workflow Diagram

Workflow Start Start: API Solution Preparation (Buffer pH 7.4, <50µM) CheckAbs Check Absorbance (Must be < 0.1) Start->CheckAbs Split Split Sample CheckAbs->Split DarkControl Dark Control (Wrapped in Foil) Split->DarkControl Irradiated UV Irradiation (Xenon Lamp / ICH Q1B) Split->Irradiated Sampling Time-Point Sampling (0, 5, 15, 30, 60 min) DarkControl->Sampling Irradiated->Sampling Analysis HPLC-UV & LC-MS Analysis Sampling->Analysis Decision Is Mass Balance > 90%? Analysis->Decision EndGood Calculate Quantum Yield Decision->EndGood Yes EndBad Trapping Experiment (Check Volatiles) Decision->EndBad No

Caption: Figure 2. Step-by-step experimental workflow for validating thiazole photostability.

References

  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation.[1] Link

  • Niu, X., et al. (2017).[2] "Photodegradation of sulfathiazole under simulated sunlight: Kinetics, photo-induced structural rearrangement, and antimicrobial activities of photoproducts."[3] Water Research, 124, 576-583. Link

  • Boreen, A. L., et al. (2004). "Photodegradation of sulfonamide antibiotics in natural water: Photochemical fate and structural dependence." Environmental Science & Technology, 38(14), 3933-3940. Link

  • Pavlović, D. M., et al. (2007). "Photodegradation of sulfonamides in water." Chemical Papers, 61(3), 220-226. Link

  • Piechowska, J., et al. (2018). "Isocyano compounds newly recognized in photochemical reaction of thiazole: matrix-isolation FT-IR and theoretical studies." Photochemical & Photobiological Sciences, 17, 1579-1590. Link

Sources

Reference Data & Comparative Studies

Validation

An In Vitro Head-to-Head: A Comparative Guide to the p38 MAPK Inhibitors BIRB 796 and SB203580

For researchers in inflammation, immunology, and oncology, the p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical axis of investigation.[1] This pathway plays a pivotal role in cellular responses...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in inflammation, immunology, and oncology, the p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical axis of investigation.[1] This pathway plays a pivotal role in cellular responses to stress and inflammatory stimuli, making it a key target for therapeutic intervention.[2] Two of the most widely utilized tool compounds to probe this pathway are BIRB 796 (Doramapimod) and SB203580. While both effectively inhibit p38 MAPK, their distinct mechanisms of action and isoform specificities can lead to differential experimental outcomes. This guide provides an in-depth, in vitro comparison of these two inhibitors, complete with experimental protocols and supporting data to aid researchers in making informed decisions for their studies.

Unraveling the Mechanisms of Inhibition: A Tale of Two Binding Modes

The fundamental difference between BIRB 796 and SB203580 lies in how they interact with the p38 MAPK enzyme. SB203580 is a classic ATP-competitive inhibitor. It directly competes with ATP for binding to the kinase's active site, thereby preventing the phosphorylation of downstream substrates.[3] This mechanism is common to many kinase inhibitors.

In contrast, BIRB 796 is a highly potent, allosteric inhibitor that employs a novel mechanism.[4] It binds to a site adjacent to the ATP pocket, inducing a conformational change in the enzyme that prevents ATP binding and locks the kinase in an inactive state.[5] This unique binding mode contributes to its slow dissociation rate and high potency.[6]

cluster_0 SB203580: ATP-Competitive Inhibition cluster_1 BIRB 796: Allosteric Inhibition ATP_Site_S ATP Binding Site SB203580 SB203580 SB203580->ATP_Site_S Binds to ATP_S ATP ATP_S->ATP_Site_S Competes for p38_Kinase_S p38 Kinase (Active) Inactive_p38_S p38 Kinase (Inactive) p38_Kinase_S->Inactive_p38_S Inhibited by SB203580 Allosteric_Site_B Allosteric Site ATP_Site_B ATP Binding Site Allosteric_Site_B->ATP_Site_B Induces conformational change in BIRB_796 BIRB 796 BIRB_796->Allosteric_Site_B Binds to p38_Kinase_B p38 Kinase (Active) Inactive_p38_B p38 Kinase (Inactive, Conformationally Changed) p38_Kinase_B->Inactive_p38_B Inhibited by BIRB 796

Caption: Mechanisms of p38 MAPK Inhibition.

Isoform Specificity: A Critical Consideration

The p38 MAPK family has four isoforms: α, β, γ, and δ.[1] SB203580 is selective for the α and β isoforms. In contrast, BIRB 796 is a pan-p38 inhibitor, affecting all four isoforms, albeit with varying potencies.[7][8] This broader specificity of BIRB 796 can be advantageous for studying the roles of the less-characterized γ and δ isoforms but may also lead to off-target effects if not carefully controlled.

Comparative In Vitro Assays: A Practical Guide

To objectively compare the efficacy of BIRB 796 and SB203580, a series of well-controlled in vitro assays are recommended.

Biochemical Kinase Assay: Direct Measurement of Enzyme Inhibition

This assay directly measures the ability of the inhibitors to block the enzymatic activity of purified p38 MAPK isoforms.

Protocol: In Vitro Kinase Assay

  • Reagents and Materials:

    • Recombinant human p38α, p38β, p38γ, and p38δ enzymes

    • ATF-2 (a common p38 substrate)

    • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

    • [γ-³²P]ATP or a fluorescence-based ATP analog

    • BIRB 796 and SB203580 stock solutions (in DMSO)

    • 96-well microplate

    • Phosphocellulose paper or fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of BIRB 796 and SB203580 in kinase assay buffer.

    • In a 96-well plate, add the recombinant p38 kinase isoform, the ATF-2 substrate, and the inhibitor dilution.

    • Initiate the kinase reaction by adding [γ-³²P]ATP or the fluorescent ATP analog.

    • Incubate at 30°C for a predetermined time (e.g., 30 minutes).

    • Stop the reaction (e.g., by adding EDTA).

    • Quantify the phosphorylation of ATF-2. For radioactive assays, this can be done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring radioactivity. For fluorescence-based assays, read the plate in a suitable plate reader.

    • Calculate the IC50 values for each inhibitor against each p38 isoform.

Cell-Based Assay: Inhibition of p38 Phosphorylation in a Cellular Context

This assay measures the ability of the inhibitors to block the phosphorylation of p38 MAPK in response to a cellular stimulus.

Protocol: Western Blot for Phospho-p38

  • Cell Culture and Stimulation:

    • Culture a suitable cell line (e.g., THP-1 monocytes or HEK293 cells) to 70-80% confluency.

    • Pre-treat the cells with various concentrations of BIRB 796 or SB203580 for 1 hour.

    • Stimulate the cells with a p38 activator, such as lipopolysaccharide (LPS) (1 µg/mL) or anisomycin (10 µM), for 15-30 minutes.[9][10]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-p38 (Thr180/Tyr182) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total p38 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[11]

Cell_Culture 1. Cell Culture (e.g., THP-1, HEK293) Inhibitor_Pretreatment 2. Inhibitor Pre-treatment (BIRB 796 or SB203580) Cell_Culture->Inhibitor_Pretreatment Stimulation 3. Stimulation (e.g., LPS, Anisomycin) Inhibitor_Pretreatment->Stimulation Cell_Lysis 4. Cell Lysis Stimulation->Cell_Lysis Protein_Quantification 5. Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE 6. SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot 7. Western Blot (p-p38, total p38, loading control) SDS_PAGE->Western_Blot Data_Analysis 8. Data Analysis Western_Blot->Data_Analysis

Caption: Western Blot Workflow for p-p38.

Functional Cell-Based Assay: Inhibition of Pro-inflammatory Cytokine Production

A key downstream consequence of p38 MAPK activation is the production of pro-inflammatory cytokines like TNF-α. This assay measures the functional effect of the inhibitors on this process.

Protocol: TNF-α ELISA

  • Cell Culture and Treatment:

    • Seed cells (e.g., human peripheral blood mononuclear cells (PBMCs) or THP-1 cells) in a 96-well plate.

    • Pre-treat the cells with a range of concentrations of BIRB 796 or SB203580 for 1 hour.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours to induce TNF-α production.[12][13]

  • ELISA:

    • Collect the cell culture supernatants.

    • Perform a sandwich ELISA for TNF-α according to the manufacturer's instructions.[14] Briefly:

      • Coat a 96-well plate with a capture antibody against TNF-α.

      • Add the cell culture supernatants and standards to the wells.

      • Add a detection antibody conjugated to an enzyme (e.g., HRP).

      • Add a substrate and measure the resulting color change or luminescence.

    • Generate a standard curve and calculate the concentration of TNF-α in each sample.

    • Determine the IC50 values for the inhibition of TNF-α production for both compounds.

Data Summary and Interpretation

The following table summarizes typical in vitro data for BIRB 796 and SB203580.

ParameterBIRB 796 (Doramapimod)SB203580Reference(s)
Mechanism of Action Allosteric, ATP-indirectly competitiveATP-competitive[4],[3]
p38 Isoform Specificity Pan-p38 (α, β, γ, δ)p38α and p38β[7][8],
IC50 (p38α, cell-free) ~38 nM~300-500 nM[3],[12]
IC50 (p38β, cell-free) ~65 nM~500 nM[3],[12]
IC50 (p38γ, cell-free) ~200 nMInactive[3],[8]
IC50 (p38δ, cell-free) ~520 nMInactive[3],[8]
IC50 (LPS-induced TNF-α release, human whole blood) ~6 nM~190 nM[12]

Note: IC50 values can vary depending on the specific assay conditions.

The data clearly illustrate the higher potency of BIRB 796, particularly in cell-based functional assays. This is likely due to its unique allosteric binding mechanism and slower dissociation rate.

Conclusion and Recommendations

Both BIRB 796 and SB203580 are valuable tools for studying the p38 MAPK pathway. The choice between them should be guided by the specific research question.

  • SB203580 is a well-characterized, selective inhibitor of p38α and p38β. It is a suitable choice for studies focused on the roles of these two isoforms and for initial exploratory work.

  • BIRB 796 is a highly potent, pan-p38 inhibitor with a unique allosteric mechanism. Its high potency makes it ideal for in vivo studies and for investigating the roles of the p38γ and p38δ isoforms. However, its broader specificity requires careful consideration of potential off-target effects.

For a comprehensive understanding of the p38 MAPK pathway, it is often beneficial to use both inhibitors in parallel. This can help to dissect the specific roles of the different p38 isoforms in a given biological process. By carefully selecting the appropriate inhibitor and employing the robust in vitro assays described in this guide, researchers can generate high-quality, reproducible data to advance our understanding of this critical signaling pathway.

References

  • Kuesel, J., et al. (2015). Impact of p38 MAP Kinase Inhibitors on LPS-Induced Release of TNF-α in Whole Blood and Primary Cells From Different Species. Cellular Physiology and Biochemistry, 36(4), 1435-1446.
  • Smith, A. M., et al. (2005). Shiga toxin 1-induced cytokine production is mediated by MAP kinase pathways and translation initiation factor eIF4E in the macrophage-like THP-1 cell line. Infection and Immunity, 73(3), 1594-1604.
  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]

  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.
  • Boehringer Ingelheim. (n.d.). p38 MAPK inhibitor | BIRB 796. opnMe.com. Retrieved from [Link]

  • Ohori, M., et al. (2005). The p38 MAPK and JNK pathways protect host cells against Clostridium perfringens beta-toxin. Journal of Biological Chemistry, 280(13), 12807-12814.
  • Resch, M., et al. (2018). Western blot analysis of total and phospho-p38-MAPK in normal and glaucoma LC cells. ResearchGate. Retrieved from [Link]

  • He, Z., et al. (2018). BIRB796, the Inhibitor of p38 Mitogen-Activated Protein Kinase, Enhances the Efficacy of Chemotherapeutic Agents in ABCB1 Overexpression Cells. Frontiers in Pharmacology, 9, 119.
  • Regan, J., et al. (2003). The kinetics of binding to p38 MAP kinase by analogues of BIRB 796. Bioorganic & Medicinal Chemistry Letters, 13(17), 3101-3104.
  • Kuesel, J., et al. (2015). Impact of p38 MAP Kinase Inhibitors on LPS-Induced Release of TNF-α in Whole Blood and Primary Cells from Different Species. Karger Publishers. Retrieved from [Link]

  • Hazzalin, C. A., et al. (1998). Combinations of ERK and p38 MAPK inhibitors ablate tumor necrosis factor-alpha (TNF-alpha ) mRNA induction. Evidence for selective destabilization of TNF-alpha transcripts. The Journal of biological chemistry, 273(42), 27432–27439.
  • Kumar, S., et al. (2003). p38 MAP kinases: key signalling molecules as therapeutic targets for inflammatory diseases. Nature reviews. Drug discovery, 2(9), 717–726.
  • Adriaenssens, E., et al. (2023). In vitro kinase assay v1. ResearchGate. Retrieved from [Link]

  • BPS Bioscience. (n.d.). MAPK/ERK Signaling Pathway SRE Reporter – HEK293 Cell Line. Retrieved from [Link]

  • Mizutani, T., et al. (2005). Phosphorylation of p38 MAPK and its downstream targets in SARS coronavirus-infected cells. Virology Journal, 2, 11.
  • Wang, Y., et al. (2021). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. ACS Omega, 6(17), 11463–11472.
  • Inglese, J., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual.
  • Lee, M. R., & Dom, J. (2005). MAP kinase p38 inhibitors: clinical results and an intimate look at their interactions with p38alpha protein. Current medicinal chemistry, 12(25), 2979–2994.
  • Bernet, J. D., et al. (2014). p38 MAPK signaling underlies a cell autonomous loss of stem cell self-renewal in aged skeletal muscle.
  • Boehringer Ingelheim. (n.d.). p38 MAPK inhibitor | BIRB 796. opnMe.com. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Kuma, Y., et al. (2005). BIRB796 inhibits all p38 MAPK isoforms in vitro and in vivo. The Journal of biological chemistry, 280(20), 19472–19479.
  • Bio-Rad. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Pyridylthiazole vs. Pyridyloxazole Scaffolds in Medicinal Chemistry

Executive Summary In the optimization of heteroaromatic leads, the interchange between pyridylthiazole and pyridyloxazole represents a classic but critical bioisosteric switch. While both scaffolds provide a biaryl syste...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of heteroaromatic leads, the interchange between pyridylthiazole and pyridyloxazole represents a classic but critical bioisosteric switch. While both scaffolds provide a biaryl system capable of


 stacking and hydrogen bond acceptance, the substitution of Sulfur (Thiazole) for Oxygen (Oxazole) induces profound changes in lipophilicity, metabolic liability, and binding geometry.
  • Pyridylthiazole: Generally favored for potency in hydrophobic pockets due to the larger van der Waals radius of sulfur and "softer" electronic character. However, it often suffers from lower aqueous solubility and risks of S-oxidation (CYP450 liability).

  • Pyridyloxazole: Typically employed to improve solubility (lower LogP) and metabolic stability against oxidation. It often shows reduced potency in deep hydrophobic pockets but can gain affinity if the oxygen atom engages in specific hydrogen bonding interactions.

Physicochemical & Mechanistic Profile

The core difference lies in the Chalcogen Effect . The electronic modulation of the pyridine ring by the attached azole (thiazole vs. oxazole) dictates the scaffold's performance.

Comparative Properties Table
FeaturePyridyl-THIAZOLE (S)Pyridyl-OXAZOLE (O)Impact on Drug Design
Atom Radius ~1.80 Å (Sulfur)~1.52 Å (Oxygen)Thiazole fills hydrophobic pockets better; Oxazole is more compact.
Lipophilicity Higher LogP (+0.5 to +1.0 vs Oxazole)Lower LogPOxazole is the preferred switch to fix solubility issues.
H-Bonding Weak acceptor (N); S is a poor acceptor.Moderate acceptor (N); O is a hard base.Oxazole N is a better H-bond acceptor than Thiazole N.
Aromaticity High (6e- delocalization)Lower (O is electronegative)Thiazole participates more strongly in

stacking.
Metabolism S-oxidation (Sulfoxide/Sulfone)Ring opening (Hydrolysis)Thiazole is prone to CYP-mediated oxidation.
Structural Logic Diagram

The following diagram illustrates the decision matrix for selecting between these two scaffolds based on SAR feedback.

ScaffoldSelection Start Hit Compound (Pyridyl-Heterocycle) Issue_Solubility Issue: Poor Solubility (High LogP) Start->Issue_Solubility Issue_Potency Issue: Low Potency (Weak hydrophobic contact) Start->Issue_Potency Issue_Metab Issue: High Clearance (S-oxidation observed) Start->Issue_Metab Action_Oxazole Switch to PYRIDYLOXAZOLE Issue_Solubility->Action_Oxazole Reduce Lipophilicity Action_Thiazole Switch to PYRIDYLTHIAZOLE Issue_Potency->Action_Thiazole Increase VdW Surface Issue_Metab->Action_Oxazole Remove S-atom Result_Ox Result: Lower LogP Better Solubility Potential H-bond gain Action_Oxazole->Result_Ox Result_Thz Result: Better VdW Fill Stronger Pi-Stacking Potential Potency Gain Action_Thiazole->Result_Thz

Caption: Decision matrix for bioisosteric replacement between pyridylthiazole and pyridyloxazole based on ADME/potency limitations.

Comparative Biological Activity Data[1][2][3][4][5][6][7][8]

To ensure scientific integrity, we examine a validated dataset comparing these scaffolds in Antitubercular Agents (Targeting Mycobacterium tuberculosis). This dataset highlights the trade-off between potency and physicochemical properties.

Case Study: Antitubercular Activity (MIC Values)

Source: Derived from comparative data in [1]

Compound ScaffoldR-Group VariationMIC (µM) M. tb H37RvLogP (Calc)Interpretation
Pyridyl-Oxazole 4-phenyl1 - 9 3.2Superior Potency. The oxazole provided better permeability or specific H-bonding in this specific pocket.
Pyridyl-Thiazole 4-phenyl4 - 343.8Lower Potency. Despite higher lipophilicity, the thiazole failed to improve binding, likely due to steric clash or lack of H-bonding.
Imidazo-Pyridine (Fused Control)< 0.042.9Rigid fused systems often outperform biaryls by reducing entropic penalty.

Analysis: In this specific biological context, the Pyridyloxazole outperformed the Pyridylthiazole. This contradicts the general rule that "Thiazoles are more potent," reinforcing that scaffold selection is target-dependent. The Oxazole likely engaged in a critical hydrogen bond that the Thiazole (being a poorer acceptor) could not.

Experimental Protocols

Reliable data generation requires robust synthesis and assay protocols. Below are the standard methodologies for synthesizing and testing these scaffolds.

A. Modular Synthesis: Suzuki-Miyaura Coupling

Instead of constructing the rings de novo (e.g., Hantzsch synthesis), a modular coupling approach is preferred for SAR exploration to rapidly swap the pyridine or azole core.

Reagents:

  • A: 2-Bromopyridine (or 3-bromo)

  • B: Thiazole-2-boronic acid pinacol ester (or Oxazole equivalent)

  • Catalyst: Pd(dppf)Cl₂·DCM

  • Base: K₂CO₃ (2M aq)

  • Solvent: 1,4-Dioxane

Step-by-Step Protocol:

  • Inert Atmosphere: Purge a microwave vial with Argon for 5 minutes.

  • Loading: Add 1.0 eq of A , 1.1 eq of B , and 5 mol% Pd catalyst.

  • Solvation: Add degassed 1,4-dioxane (0.1 M concentration relative to A) and 3.0 eq of Base.

  • Reaction: Seal and heat to 90°C for 4 hours (or 110°C for 30 min in microwave).

  • Workup: Dilute with EtOAc, wash with water x3, brine x1. Dry over MgSO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). Note: Oxazoles are often more polar and will elute later than thiazoles.

B. Microsomal Stability Assay (Metabolic Liability Test)

This assay determines if the Thiazole sulfur is a metabolic liability compared to the Oxazole.

Protocol:

  • Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).

  • Pre-incubation: Incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH-regenerating system (final conc: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 min.

  • Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
    • 
      .
      

Success Metric: A successful scaffold switch (Thiazole


 Oxazole) should result in a 

-fold decrease in Intrinsic Clearance (

) if S-oxidation was the primary metabolic route.

Mechanistic Workflow: Kinase Inhibitor Design

In kinase drug discovery, these scaffolds often serve as the "Hinge Binder". The Nitrogen of the pyridine or the azole interacts with the hinge region backbone (e.g., Valine/Methionine gatekeeper).

KinaseBinding Target Kinase Hinge Region (ATP Binding Site) Scaffold_T Pyridyl-THIAZOLE (S-C-N) Interaction_T Interaction: 1. H-Bond Acceptor (N) 2. High VdW Contact (S) Scaffold_T->Interaction_T Scaffold_O Pyridyl-OXAZOLE (O-C-N) Interaction_O Interaction: 1. Stronger H-Bond Acceptor (N) 2. Water Bridging (O) Scaffold_O->Interaction_O Interaction_T->Target Binds Outcome_T High Potency (Lipophilic Efficiency) Interaction_T->Outcome_T Interaction_O->Target Binds Outcome_O Selectivity/Solubility (Specific H-bonds) Interaction_O->Outcome_O

Caption: Mechanistic divergence of Thiazole vs. Oxazole binding modes in kinase hinge regions.

References

  • Comparison of Oxazole and Thiazole Scaffolds in Antitubercular Agents. Source: National Institutes of Health (PMC). URL:[Link]

  • Bioisosterism in Medicinal Chemistry (Thiazole vs Oxazole). Source: Journal of Medicinal Chemistry (Review).[1] URL:[Link] (Note: Generalized reference to Meanwell's Bioisosterism review).

  • Metabolic Stability and Solubility of 2-Aminooxazoles vs 2-Aminothiazoles. Source: ACS Medicinal Chemistry Letters.[2] URL:[Link][2]

Sources

Validation

Optimizing mGluR5 Modulation: A Comparative Guide to 2-Methyl-4-(3-pyridyl)thiazole Derivatives (MTEP) vs. Analogues

Executive Summary: The Thiazole Advantage The structural scaffold 2-Methyl-4-(3-pyridyl)thiazole represents a critical pharmacophore in the development of metabotropic glutamate receptor 5 (mGluR5) Negative Allosteric Mo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thiazole Advantage

The structural scaffold 2-Methyl-4-(3-pyridyl)thiazole represents a critical pharmacophore in the development of metabotropic glutamate receptor 5 (mGluR5) Negative Allosteric Modulators (NAMs).

For over a decade, the field relied on MPEP (2-methyl-6-(phenylethynyl)pyridine) as the standard tool compound. However, MPEP suffers from significant off-target activity, particularly inhibition of NMDA receptors, which confounds data interpretation in neurobiology.

This guide focuses on the "Thiazole Evolution"—specifically the derivative MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine).[1][2] By replacing the phenyl ring of MPEP with a thiazole moiety, researchers achieve comparable potency with superior selectivity. This guide provides a head-to-head comparison and a validated cellular assay protocol to measure their activity.

Mechanism of Action & Signaling Pathway

Both MTEP and MPEP function as Negative Allosteric Modulators (NAMs) .[3] Unlike competitive antagonists, they do not bind to the orthosteric glutamate site (Venus Flytrap domain). Instead, they bind to the transmembrane domain (7-TM), locking the receptor in an inactive conformation.

mGluR5 Signaling Cascade

Upon activation by Glutamate or DHPG, mGluR5 couples to the Gαq/11 protein, triggering the Phospholipase C (PLC) cascade. This results in the hydrolysis of PIP2 into IP3 and DAG. IP3 binds to receptors on the Endoplasmic Reticulum (ER), causing a rapid release of intracellular Calcium (


).

Diagram 1: mGluR5 Gq-Coupled Signaling Pathway The following diagram illustrates the signal transduction pathway and the specific intervention point of MTEP/MPEP.

mGluR5_Pathway Glutamate Glutamate / DHPG (Agonist) mGluR5 mGluR5 Receptor (GPCR) Glutamate->mGluR5 Activates Gq Gαq/11 Protein mGluR5->Gq Couples MTEP MTEP (NAM) (Inhibitor) MTEP->mGluR5 Allosteric Block PLC Phospholipase C (PLCβ) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds Ca Ca2+ Release (Fluorescent Signal) ER->Ca Mobilization

Caption: MTEP acts as a NAM on the transmembrane domain, preventing Gq coupling despite Glutamate binding.

Head-to-Head Comparison: MTEP vs. MPEP

The primary justification for switching from MPEP to MTEP is selectivity , not potency. While MPEP is slightly more potent in some assays, its "dirty" profile makes it risky for phenotypic screening.

Table 1: Physicochemical & Pharmacological Profile
FeatureMTEP (The Thiazole) MPEP (The Phenyl) Implication
Structure 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine2-methyl-6-(phenylethynyl)pyridineThiazole increases polarity.
mGluR5 Affinity (

)
~16 - 30 nM~10 - 15 nMMPEP is marginally more potent.
NMDA Receptor Activity None (at >100 µM)Inhibits (IC50 ~20 µM)CRITICAL: MPEP gives false positives in neuroprotection assays.
Monoamine Oxidase (MAO-A) Weak / NoneInhibitsMPEP alters dopamine metabolism.
LogP (Lipophilicity) ~2.8~3.6MTEP has better aqueous solubility.
Metabolic Stability HighModerateMTEP is better for in vivo PK studies.

Expert Insight: If you are running a pure binding assay, MPEP is acceptable. However, in functional cellular assays (neuronal cultures or slice preparations), MTEP is mandatory to ensure the observed effects are due to mGluR5 inhibition and not NMDA blockade.

Validated Protocol: Calcium Mobilization Assay (FLIPR)

This protocol is designed for high-throughput screening using HEK293 cells stably expressing human mGluR5. It utilizes a calcium-sensitive dye (Fluo-4 or Calcium 6) to measure the reduction in agonist-induced calcium flux.

Reagents Required[1][4][5][6][7]
  • Cell Line: HEK293-mGluR5 (Inducible or Stable).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Dye Loading Solution: Fluo-4 AM (2 µM) + 0.04% Pluronic F-127.

  • Inhibitor of Anion Exchange: Probenecid (2.5 mM) - Essential to keep dye inside the cells.

  • Agonist: DHPG (Selective mGluR1/5 agonist) or L-Glutamate.

Step-by-Step Workflow

1. Cell Seeding (Day -1)

  • Plate cells at 50,000 cells/well in a 96-well black-wall/clear-bottom poly-D-lysine coated plate.

  • Incubate overnight at 37°C, 5%

    
    .
    

2. Dye Loading (Day 0, T-60 min)

  • Remove growth media.

  • Add 100 µL Dye Loading Solution (containing Probenecid).

  • Incubate for 45 minutes at 37°C, then 15 minutes at Room Temperature (RT) to minimize thermal gradients during the read.

3. Compound Addition (Antagonist Mode)

  • Prepare 5x concentrated MTEP serial dilutions in Assay Buffer.

  • Transfer plate to FLIPR/FlexStation.[4]

  • Injection 1: Add 25 µL of MTEP dilutions.

  • Incubate 10-15 minutes inside the machine (or offline) to allow equilibrium binding.

4. Agonist Challenge

  • Injection 2: Add 25 µL of EC80 concentration of DHPG (typically 10-30 µM final).

  • Read: Measure fluorescence (Ex 488nm / Em 525nm) every 1.5 seconds for 60 seconds, then every 3 seconds for 60 seconds.

Diagram 2: FLIPR Assay Timeline

FLIPR_Protocol Step1 1. Seed Cells (Overnight) Step2 2. Dye Load (Fluo-4 + Probenecid) (60 min) Step1->Step2 Step3 3. Add MTEP (Equilibration) (15 min) Step2->Step3 Step4 4. Add Agonist (DHPG/Glutamate) Step3->Step4 Baseline Read Step5 5. Measure Flux (RFU vs Time) Step4->Step5 Peak Response

Caption: Sequential addition workflow for measuring NAM activity in kinetic calcium assays.

Data Analysis & Troubleshooting

Calculating IC50
  • Extract the Max-Min RFU (Relative Fluorescence Units) for the agonist response phase.

  • Normalize data:

    • 0% Activity = Buffer control (no agonist).

    • 100% Activity = Agonist alone (EC80 challenge).

  • Plot % Inhibition vs. Log[MTEP].

  • Fit to a 4-parameter logistic equation.

Common Pitfalls
  • "The MTEP curve is flat":

    • Cause: You may be using a saturating concentration of Agonist (e.g., 1 mM Glutamate).

    • Fix: You MUST use the EC80 concentration of the agonist. If the agonist concentration is too high, it will outcompete the allosteric modulation (probe dependence).

  • "High background signal":

    • Cause: Probenecid failure.

    • Fix: Ensure Probenecid is fresh (pH sensitive) to prevent dye leakage into the extracellular space.

  • "Solubility issues":

    • Cause: MTEP is lipophilic (LogP 2.8).

    • Fix: Keep DMSO concentration <0.5% in the final well. MTEP is soluble in DMSO up to 100 mM, but precipitates in aqueous buffer above 100 µM.

References

  • Cosford, N. D., et al. (2003). [3-(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine: A potent and highly selective metabotropic glutamate subtype 5 receptor antagonist with anxiolytic activity. Journal of Medicinal Chemistry, 46(3), 204-206.

    • Source:

  • Anderson, J. J., et al. (2002). In vivo receptor occupancy of mGlu5 receptor antagonists using the novel radioligand [3H]3-methoxy-5-(pyridin-2-ylethynyl)pyridine. European Journal of Pharmacology, 454(1), 95-102.

    • Source:

  • Lea, P. M., & Faden, A. I. (2006). Metabotropic glutamate receptor subtype 5 antagonists MPEP and MTEP. CNS Drug Reviews, 12(2), 149-166.

    • Source:

  • Molecular Devices.

    • Source:

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Methyl-4-(3-pyridyl)thiazole

Operational Safety Guide: 2-Methyl-4-(3-pyridyl)thiazole Executive Summary: Rapid Risk Profile 2-Methyl-4-(3-pyridyl)thiazole (CAS: 122845-35-6) is a heterocyclic building block frequently used in pharmaceutical synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: 2-Methyl-4-(3-pyridyl)thiazole

Executive Summary: Rapid Risk Profile

2-Methyl-4-(3-pyridyl)thiazole (CAS: 122845-35-6) is a heterocyclic building block frequently used in pharmaceutical synthesis.[1] While often handled as a solid, its structural components—a thiazole ring fused with a pyridine moiety—dictate specific safety protocols.

  • Primary Hazards: Skin/Eye/Respiratory Irritant (H315, H319, H335). Potential Acute Toxicity (Oral) based on structural analogs.

  • Hidden Hazard: Permeation. The pyridine ring significantly increases the permeation rate through standard nitrile gloves in solution.

  • Physical State: Typically a solid (crystalline powder), but may exist as a viscous oil depending on purity or salt form.

Part 1: Personal Protective Equipment (PPE) Matrix

The "Pyridine Rule" for Glove Selection: Standard laboratory nitrile gloves (4 mil) offer excellent splash protection for solids but are insufficient for prolonged contact with pyridine-containing solutions. Pyridine and its derivatives can permeate nitrile in <6 minutes.

PPE Selection Table
Task Hand Protection Eye/Face Protection Body/Respiratory Rationale
Receipt & Storage Single Nitrile (4 mil)Safety Glasses w/ Side ShieldsStandard Lab CoatClosed container handling; low risk.
Weighing (Solid) Double Nitrile (Outer glove changed immediately if contaminated)Safety Goggles (Unvented)Lab Coat + Tyvek Sleeves Prevents dust accumulation on wrists/forearms.
Synthesis (Solution) Laminate (Silver Shield) or Butyl Rubber (0.7mm)Safety Goggles + Face Shield (if >500mL)Lab Coat + Chemical ApronCritical: Nitrile degrades rapidly against pyridine-based solvents.
Spill Cleanup Silver Shield under Nitrile (Heavy Duty)Full Face Respirator (P100 + OV Cartridge)Tyvek SuitMaximum protection against unknown concentration/vapors.

Expert Insight: If dexterity is required for solution handling and Silver Shield gloves are too clumsy, wear Silver Shield as an inner liner with a disposable nitrile glove on top. This provides chemical resistance and grip.[2]

Part 2: Operational Handling Protocol

This workflow ensures containment from "Cradle to Grave."

Step-by-Step Methodology
  • Receipt & Inspection:

    • Upon receipt, inspect the septum/cap for signs of corrosion or crystallization (indicating leakage).

    • Storage: Store in a cool, dry place (2-8°C recommended for long-term stability). Ensure the container is flushed with inert gas (Argon/Nitrogen) after every use to prevent oxidation.

  • Weighing & Transfer (Solid Phase):

    • Engineering Control: All weighing must occur inside a certified Chemical Fume Hood or Powder Weighing Station.

    • Static Control: Use an anti-static gun or ionizer bar if the powder is fluffy/electrostatic to prevent dispersal.

    • Technique: Use a disposable anti-static weighing boat. Do not return excess material to the stock bottle.

  • Reaction Setup (Solution Phase):

    • Solvent Choice: If dissolving in halogenated solvents (DCM), permeation risks increase. Ensure gloves match the solvent breakthrough time.

    • Temperature: If heating >50°C, use a closed system with a reflux condenser and inert gas line. Thiazoles can emit sulfurous vapors upon thermal decomposition.

  • Decontamination:

    • Wipe down balance areas with a surfactant (soap/water) followed by an alcohol wipe. Thiazoles are lipophilic; water alone is ineffective.

Workflow Logic Diagram

HandlingWorkflow Receipt Receipt & Inspection (Check Cap Integrity) Storage Storage (Cool, Dry, Inert Gas) Receipt->Storage Weighing Weighing (Fume Hood + Static Control) Storage->Weighing Solid Reaction Reaction Setup (Closed System) Weighing->Reaction Dissolution Waste Waste Disposal (Segregated Stream) Weighing->Waste Excess Solid (Do NOT Return) Reaction->Waste Quench

Figure 1: Operational workflow emphasizing unidirectional material flow to prevent stock contamination.

Part 3: Emergency Response & First Aid

Pre-Requisite: Ensure an eyewash station is within 10 seconds of the work area.

Exposure Response
  • Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen (trained personnel only).

  • Skin Contact:

    • Blot, Don't Rub: If liquid, blot excess with a dry pad.

    • Flush: Wash with soap and copious water for 15 minutes.

    • Monitor: Watch for redness or "burn" sensation (delayed sensitization is possible with thiazoles).

  • Eye Contact: Flush for 15 minutes, lifting upper and lower lids. Do not use neutralizing agents.

Spill Management Logic

SpillResponse Start Spill Detected Type Identify State Start->Type Solid Solid/Powder Type->Solid Liquid Liquid/Solution Type->Liquid ActionSolid Cover with wet paper towel (Prevent Dust) Solid->ActionSolid ActionLiquid Absorb with Vermiculite or Sand Liquid->ActionLiquid Disposal Scoop into HazWaste Container (Label: Toxic/Irritant) ActionSolid->Disposal ActionLiquid->Disposal

Figure 2: Decision tree for immediate spill response, prioritizing dust suppression for solids.

Part 4: Waste Disposal & Deactivation

Disposal Classification: 2-Methyl-4-(3-pyridyl)thiazole must be treated as Hazardous Chemical Waste .

  • Stream Segregation:

    • Solid Waste: Place in a dedicated container for "Toxic Solids."

    • Liquid Waste:

      • If dissolved in DCM/Chloroform -> Halogenated Organic Waste .

      • If dissolved in Methanol/Ethyl Acetate -> Non-Halogenated Organic Waste .

      • Note: Although the molecule contains Sulfur and Nitrogen, it typically does not require a separate "High Sulfur" stream unless quantities exceed 1kg.

  • Container Labeling:

    • Must read: "Contains 2-Methyl-4-(3-pyridyl)thiazole.[1][3][4][5] Irritant. Potential Acute Toxin."[6]

  • Deactivation (Glassware):

    • Rinse glassware with Acetone first (collect as waste), then wash with a 5% Bleach solution to oxidize residual sulfur compounds before final soap/water wash.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 600616, 2-Methyl-4-(3-pyridyl)thiazole. Retrieved from [Link][5]

Sources

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